4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde
Description
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Properties
IUPAC Name |
4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-2-7(11)5-1-6(4-10)9-3-5/h1,3-4,9H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVCSBMHJIMXIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C(=O)CCl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376964 | |
| Record name | 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115027-23-1 | |
| Record name | 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Proposed Synthesis and Characterization of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document outlines a proposed synthetic pathway and predicted analytical characterization for the novel compound, 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde. Due to the limited availability of direct literature for this specific molecule, the following guide is based on established synthetic methodologies for analogous pyrrole derivatives and spectral data from closely related compounds. This paper serves as a practical resource for researchers aiming to synthesize and identify this target compound.
Proposed Synthesis
The proposed synthesis of this compound is a two-step process, which can potentially be performed as a one-pot reaction. The synthesis begins with the Vilsmeier-Haack formylation of pyrrole to yield 1H-pyrrole-2-carbaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation to introduce the chloroacetyl group at the C4 position of the pyrrole ring.
A similar one-pot Vilsmeier-Haack and subsequent Friedel-Crafts reaction has been successfully employed for the synthesis of 4-acetyl-1H-pyrrole-2-carbaldehyde.[1] This established procedure provides a strong foundation for the proposed synthesis of the chloroacetyl derivative.
Reaction Scheme:
Figure 1: Proposed two-step synthesis of the target compound.
Experimental Protocol
The following protocol is adapted from the synthesis of 4-acetyl-1H-pyrrole-2-carbaldehyde.[1]
Materials:
-
Pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃)
-
1,2-Dichloroethane
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl ether
-
Silica gel for column chromatography
Procedure:
-
Formation of the Vilsmeier Reagent: In a three-necked flask equipped with a stirrer and a dropping funnel, cool a solution of DMF in 1,2-dichloroethane in an ice bath. Slowly add phosphorus oxychloride to the stirred solution while maintaining the temperature.
-
Formylation of Pyrrole: To the freshly prepared Vilsmeier reagent, add a solution of pyrrole in 1,2-dichloroethane dropwise, keeping the reaction mixture cool.
-
Friedel-Crafts Acylation: To the resulting mixture, add aluminum chloride, followed by the rapid addition of chloroacetyl chloride at room temperature. Stir the reaction mixture for several hours.
-
Work-up: Pour the reaction mixture into a mixture of ice and water. Neutralize with a sodium hydroxide solution and then make it slightly acidic with hydrochloric acid.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with ethyl ether. Combine the organic extracts, wash with water, dry, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound based on its structure.
| Property | Predicted Value |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Likely soluble in common organic solvents |
Predicted Characterization Data
The characterization data for the target compound are predicted based on the analysis of structurally similar compounds, primarily 4-acetyl-1H-pyrrole-2-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are presented in the tables below. The numbering of the atoms in the pyrrole ring is as follows: the nitrogen atom is position 1, the carbon bearing the aldehyde is position 2, and so on.
Table 1: Predicted ¹H NMR Data (in ppm)
| Proton | Predicted Chemical Shift (δ) | Multiplicity |
| H3 | ~7.0 - 7.2 | d |
| H5 | ~7.3 - 7.5 | d |
| CHO | ~9.5 - 9.7 | s |
| CH₂Cl | ~4.5 - 4.8 | s |
| NH | ~11.0 - 12.0 | br s |
Table 2: Predicted ¹³C NMR Data (in ppm)
| Carbon | Predicted Chemical Shift (δ) |
| C2 (CHO) | ~180 - 185 |
| C3 | ~120 - 125 |
| C4 (C=O) | ~135 - 140 |
| C5 | ~125 - 130 |
| C=O (acetyl) | ~190 - 195 |
| CH₂Cl | ~45 - 50 |
Infrared (IR) Spectroscopy
The predicted characteristic IR absorption bands are listed below.
Table 3: Predicted IR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3200 - 3400 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C=O Stretch (aldehyde) | 1660 - 1680 |
| C=O Stretch (ketone) | 1680 - 1700 |
| C-Cl Stretch | 600 - 800 |
Mass Spectrometry (MS)
The predicted mass-to-charge ratio (m/z) for the molecular ion peak in the mass spectrum is presented below.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺ | 171/173 (due to ³⁵Cl/³⁷Cl isotopes) |
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Figure 2: General experimental workflow for synthesis and characterization.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and characterization of this compound. The proposed synthetic route is based on well-established and reliable chemical transformations for pyrrole systems. The predicted analytical data offers a valuable reference for researchers in identifying and confirming the structure of the target compound. It is anticipated that this guide will facilitate the successful synthesis and characterization of this novel pyrrole derivative, paving the way for its potential applications in medicinal chemistry and drug discovery.
References
Technical Whitepaper: Physicochemical Properties and Biological Potential of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this paper also presents a detailed experimental protocol for the synthesis of the closely related analog, 4-acetyl-1H-pyrrole-2-carbaldehyde, and proposes a modified procedure for the synthesis of the title compound. Furthermore, this guide explores the potential biological activities of this compound by examining the established bioactivities of the broader class of pyrrole derivatives. This document aims to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel pyrrole-based compounds.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₂ | CymitQuimica[1] |
| Molecular Weight | 171.58 g/mol | CymitQuimica[1] |
| Appearance | Solid (Form) | CymitQuimica[1] |
| InChI | InChI=1S/C7H6ClNO2/c8-2-7(11)5-1-6(4-10)9-3-5/h1,3-4,9H,2H2 | CymitQuimica[1] |
| InChI Key | WDVCSBMHJIMXIP-UHFFFAOYSA-N | CymitQuimica[1] |
| Canonical SMILES | C1=C(C=NC1C(=O)CCl)C=O | PubChem |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound has not been explicitly reported in the literature. However, a reliable one-pot synthesis for the structurally similar compound, 4-acetyl-1H-pyrrole-2-carbaldehyde, has been described and involves a Vilsmeier-Haack reaction followed by a Friedel-Crafts acylation.[2] This procedure can be adapted for the synthesis of the target compound by substituting acetyl chloride with chloroacetyl chloride.
Experimental Protocol for the Synthesis of 4-acetyl-1H-pyrrole-2-carbaldehyde[2]
Materials:
-
Pyrrole
-
Dimethylformamide (DMF)
-
Oxalyl chloride
-
1,2-Dichloroethane
-
Aluminum chloride (AlCl₃)
-
Acetyl chloride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl ether
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: A solution of dimethylformamide (5.5 mmol) in 1,2-dichloroethane (10 ml) is cooled in an ice bath. To this stirred solution, a solution of oxalyl chloride (5.5 mmol) in 1,2-dichloroethane (10 ml) is added over a period of 10 minutes. The resulting suspension is stirred at room temperature for 15 minutes.
-
Formylation of Pyrrole: The suspension is cooled again in an ice bath, and a solution of pyrrole (5 mmol) in 1,2-dichloroethane (10 ml) is added over 10 minutes. The mixture is then stirred for 15 minutes at room temperature.
-
Friedel-Crafts Acylation: To the light orange solution, aluminum chloride (11 mmol) is added, followed by the rapid addition of acetyl chloride (5 mmol) at room temperature. The mixture is stirred for 3 hours.
-
Work-up and Purification: The reaction mixture is poured onto approximately 50 ml of ice and water. 50% aqueous sodium hydroxide (4 ml) is added, and the mixture is stirred rapidly for 10 minutes. The mixture is then made slightly acidic with concentrated hydrochloric acid. The organic and aqueous layers are separated. The aqueous layer is extracted with ethyl ether. The combined organic extracts are washed with water, dried, filtered, and concentrated. The final product is isolated by column chromatography on silica gel.
Proposed Adaptation for the Synthesis of this compound
To synthesize the title compound, the protocol described above can be modified by replacing acetyl chloride in step 3 with chloroacetyl chloride . The reaction conditions, including stoichiometry and reaction time, may require optimization to achieve a good yield. The general principle of the Friedel-Crafts acylation of the in situ generated pyrrole-2-carbaldehyde remains the same.
Potential Biological Activities and Signaling Pathways
Direct studies on the biological activity of this compound are not available in the current literature. However, the pyrrole scaffold is a common motif in a vast array of biologically active compounds.[3] Furthermore, the presence of a reactive chloroacetyl group suggests that this molecule could act as an electrophile and potentially form covalent bonds with biological nucleophiles, such as cysteine residues in proteins.
Inferred Biological Activities from Related Compounds
-
Anticancer Activity: Many pyrrole derivatives have demonstrated significant anticancer properties.[2] Some substituted pyrroles have been shown to induce apoptosis in cancer cell lines. The cytotoxicity of such compounds is often attributed to their ability to interfere with key cellular processes.
-
Antibacterial and Antifungal Activity: The pyrrole nucleus is present in several natural and synthetic antimicrobial agents.[2] The biological activity is often dependent on the nature and position of the substituents on the pyrrole ring.
-
Anti-inflammatory and Antioxidant Activity: Certain pyrrole derivatives have been reported to possess anti-inflammatory and antioxidant properties.[3] These activities may be mediated through the modulation of inflammatory pathways and the scavenging of reactive oxygen species.
Potential Signaling Pathway Interactions
Given the electrophilic nature of the chloroacetyl group, this compound could potentially interact with various signaling pathways by covalently modifying key proteins. For instance, it could target enzymes with active site cysteine residues, such as certain kinases or phosphatases, leading to the modulation of their activity. This could, in turn, affect downstream signaling cascades involved in cell proliferation, inflammation, or apoptosis.
Conclusion
This compound is a pyrrole derivative with potential for further investigation in the field of medicinal chemistry. While direct experimental data on its physicochemical properties and biological activities are scarce, this technical guide provides a foundation for future research by summarizing the available information and proposing a viable synthetic route. The diverse biological activities exhibited by related pyrrole compounds suggest that the title compound may also possess interesting pharmacological properties, warranting its synthesis and biological evaluation. Researchers are encouraged to use the proposed synthetic protocol as a starting point and to explore the potential of this compound in various biological assays.
References
An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde. Due to the absence of publicly available experimental spectral data for this specific compound, this guide presents a predicted ¹H NMR analysis based on the known spectral data of the parent compound, pyrrole-2-carbaldehyde, and related substituted analogs. This guide also includes a comprehensive experimental protocol for acquiring the ¹H NMR spectrum of similar organic compounds.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are derived from the analysis of substituent effects on the pyrrole ring, using pyrrole-2-carbaldehyde as the base structure. The electron-withdrawing nature of the chloroacetyl group at the 4-position is expected to deshield the adjacent protons, leading to a downfield shift in their resonance frequencies.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-1 (NH) | ~11.0 - 12.0 | br s | - | 1H |
| H-5 (CHO) | ~9.6 | s | - | 1H |
| H-3 | ~7.4 | d | ~1.5 | 1H |
| H-5 | ~7.2 | d | ~1.5 | 1H |
| H-6 (CH₂) | ~4.8 | s | - | 2H |
Note: These are predicted values and may differ from experimental results. The solvent is assumed to be CDCl₃ or a similar deuterated solvent.
Experimental Protocols
A standard protocol for the acquisition of a ¹H NMR spectrum for a compound like this compound is as follows:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm as a reference.
2. NMR Spectrometer Setup:
-
Use a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
3. Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Typical acquisition parameters include:
-
A spectral width that encompasses all expected proton resonances (e.g., 0-12 ppm).
-
A sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
A relaxation delay that allows for full relaxation of the protons between pulses.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.[1]
Visualizations
The following diagrams illustrate the molecular structure and a typical workflow for ¹H NMR spectral analysis.
Caption: Molecular structure of this compound.
Caption: General workflow for ¹H NMR spectral analysis.
References
An In-depth Technical Guide on the Predicted ¹³C NMR Chemical Shifts for 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde. Due to the absence of direct experimental spectral data in publicly available literature, this guide employs established principles of NMR spectroscopy, including substituent chemical shift (SCS) additivity rules, to forecast the spectrum. This document is intended to serve as a valuable resource for the characterization and structural elucidation of this and related pyrrole derivatives.
Predicted ¹³C NMR Chemical Shifts
The ¹³C NMR chemical shifts for this compound have been predicted based on the known chemical shifts of unsubstituted pyrrole and the substituent effects of the formyl and chloroacetyl groups. The pyrrole ring is an electron-rich aromatic system, and the introduction of electron-withdrawing groups, such as a carbaldehyde and a chloroacetyl group, is expected to cause a downfield shift (to higher ppm values) of the ring carbons.[1]
The prediction methodology involves using the experimental data for pyrrole-2-carbaldehyde to determine the effect of the 2-formyl group and estimating the effect of the 4-chloroacetyl group based on data from related acetyl-substituted pyrroles and chloro-substituted aromatic compounds. The principle of substituent additivity is then applied to the base chemical shifts of the pyrrole ring.[2]
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (in proton-coupled spectrum) |
| C2 | ~135 | Singlet |
| C3 | ~115 | Doublet |
| C4 | ~130 | Singlet |
| C5 | ~125 | Doublet |
| C=O (carbaldehyde) | ~180 | Doublet |
| C=O (chloroacetyl) | ~190 | Singlet |
| CH₂Cl | ~45 | Triplet |
Note: These are predicted values and may differ from experimental results. The solvent used for analysis will also influence the chemical shifts.
Experimental Protocols
To acquire an experimental ¹³C NMR spectrum for this compound, the following protocol is recommended:
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurity signals.[1]
-
Solvent Selection: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent. Common solvents for pyrrole derivatives include chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] The choice of solvent can affect the chemical shifts, particularly of protons attached to nitrogen.[2]
-
Filtration: Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
The following are suggested starting parameters for a standard ¹³C NMR experiment on a 400 or 500 MHz spectrometer:
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgpg30 or similar | Standard 30° pulse with proton decoupling. |
| Spectral Width | 0 - 220 ppm | To cover the expected range of carbon signals. |
| Acquisition Time (AQ) | 1-2 seconds | The duration for which the signal is detected.[1] |
| Relaxation Delay (D1) | 2 seconds | To allow for the longer relaxation times of carbon nuclei.[1] |
| Number of Scans (NS) | 1024 or more | To achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Decoupling | Proton broadband decoupling | To simplify the spectrum by removing ¹H-¹³C couplings, resulting in single lines for each carbon.[1] |
Logical Workflow for Chemical Shift Prediction
The following diagram illustrates the logical workflow used to predict the ¹³C NMR chemical shifts for the target molecule.
References
An In-depth Technical Guide to the FTIR Spectroscopy of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde
This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this compound and require a thorough understanding of its vibrational properties for characterization and analysis.
Molecular Structure and Functional Groups
This compound is a pyrrole derivative featuring three key functional groups that give rise to characteristic absorption bands in the infrared spectrum:
-
1H-Pyrrole ring: A five-membered aromatic heterocycle containing a secondary amine (N-H) group.
-
Carbaldehyde group (-CHO): An aldehyde functional group attached to the C2 position of the pyrrole ring.
-
2-Chloroacetyl group (-COCH₂Cl): An acyl halide derivative attached to the C4 position of the pyrrole ring.
The unique arrangement of these functional groups influences the electronic environment and, consequently, the vibrational frequencies of the covalent bonds within the molecule.
Theoretical Vibrational Modes
The infrared spectrum of this compound is expected to be complex, with numerous absorption bands corresponding to different vibrational modes. The most prominent and analytically useful peaks are associated with the stretching and bending vibrations of the primary functional groups.
Expected Vibrational Frequencies of Key Functional Groups:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Pyrrole N-H | Stretching | 3200 - 3400 | The broadness of this peak can be indicative of hydrogen bonding.[1] |
| Aldehyde C-H | Stretching | 2850 - 2750 | Often appears as a pair of weak to medium bands.[2] |
| Aromatic C-H | Stretching | 3100 - 3000 | Characteristic of C-H bonds on the pyrrole ring.[3] |
| Chloroacetyl C=O | Stretching | ~1700 | The presence of the electronegative chlorine atom can shift this frequency.[4] |
| Aldehyde C=O | Stretching | 1705 - 1680 | Conjugation with the pyrrole ring lowers the frequency compared to a saturated aldehyde.[2] |
| Pyrrole Ring C=C & C-C | Stretching | 1600 - 1400 | A series of bands related to the stretching of the aromatic ring.[3] |
| C-N | Stretching | 1198 - 952 | Associated with the pyrrole ring.[1] |
| C-Cl | Stretching | 792 - 750 | The position can be influenced by the molecular environment.[4] |
Experimental Protocol: FTIR Spectroscopy
The following outlines a standard procedure for acquiring the FTIR spectrum of a solid sample like this compound using the KBr pellet method.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Potassium bromide (KBr), spectroscopy grade
-
Sample of this compound
-
Spatula and weighing paper
-
Infrared lamp (optional, for drying)
Procedure:
-
Drying: Ensure both the KBr and the sample are completely dry to avoid interference from water absorption bands (broad peak around 3400 cm⁻¹ and a sharper peak around 1640 cm⁻¹). If necessary, dry the KBr in an oven at ~110°C for several hours and cool it in a desiccator. The sample should be dried under vacuum.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grinding: Transfer the weighed KBr and sample to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is crucial for obtaining a high-quality spectrum by minimizing scattering effects.
-
Pellet Formation: Transfer a portion of the ground mixture into the pellet-forming die. Distribute the powder evenly. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes.
-
Pellet Inspection: Carefully remove the die from the press and extract the KBr pellet. A good pellet should be thin and transparent or translucent.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background scan with an empty sample compartment to record the spectrum of the atmospheric water and carbon dioxide. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Process the resulting spectrum using the spectrometer's software. This may include baseline correction and peak picking to identify the wavenumbers of the absorption bands.
Visualization of Methodologies and Molecular Structure
FTIR Experimental Workflow:
Caption: General workflow for FTIR analysis using the KBr pellet method.
Functional Group Relationships and Expected FTIR Signals:
Caption: Key functional groups and their corresponding FTIR signal regions.
Interpretation of the Spectrum
When analyzing the FTIR spectrum of this compound, the following regions are of particular interest:
-
3500-3000 cm⁻¹: The presence of a moderately broad peak around 3300 cm⁻¹ would confirm the N-H stretching of the pyrrole ring. Sharp peaks just above 3000 cm⁻¹ are indicative of the aromatic C-H stretches.
-
3000-2700 cm⁻¹: Look for the characteristic, and often less intense, C-H stretching bands of the aldehyde group.
-
1800-1600 cm⁻¹: This is the carbonyl region and is critical for characterization. Two distinct, strong, and sharp absorption bands are expected. The higher frequency band is likely due to the chloroacetyl C=O, while the lower frequency band corresponds to the aldehyde C=O, which is in conjugation with the aromatic pyrrole ring. The relative positions can be influenced by electronic and steric effects.
-
1600-1400 cm⁻¹: A series of medium to strong bands in this region will be due to the C=C and C-N stretching vibrations of the pyrrole ring.
-
Below 1000 cm⁻¹: A medium to strong absorption band in the range of 800-700 cm⁻¹ can be attributed to the C-Cl stretching vibration.
By carefully examining these regions and comparing the observed frequencies with established correlation tables and data from similar compounds, a confident identification and structural confirmation of this compound can be achieved.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of the novel compound 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex matrices, a critical step in pharmaceutical research and development. This document outlines the theoretical fragmentation pathways under common ionization techniques, presents the data in a structured format, and provides a generalized experimental protocol for its analysis.
Predicted Mass Spectrometry Data
The fragmentation of this compound is anticipated to be influenced by the presence of the pyrrole ring, the aldehyde group, and the chloroacetyl moiety. The molecular weight of this compound is 171.58 g/mol .[1] The following tables summarize the predicted key ions and their relative abundances under Electron Ionization (EI) and Electrospray Ionization (ESI), two common mass spectrometry techniques.[2][3]
Table 1: Predicted Mass Spectrometry Data for this compound
| Predicted Ion | m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Predicted Relative Abundance (%) |
| [M]•+ | 171/173 | Intact Molecule (Radical Cation) | 40 |
| [M-Cl]• | 136 | Loss of Chlorine Radical | 60 |
| [M-CO]•+ | 143/145 | Loss of Carbon Monoxide | 20 |
| [M-CH2Cl]• | 122 | Loss of Chloromethyl Radical | 80 |
| [M-COCH2Cl]• | 94 | Loss of Chloroacetyl Radical | 100 (Base Peak) |
| [C4H4N]+ | 66 | Pyrrole Cation | 30 |
Note: The presence of chlorine will result in isotopic peaks (M and M+2) with an approximate ratio of 3:1.
Proposed Fragmentation Pathways
The fragmentation of pyrrole derivatives is significantly influenced by the nature and position of substituents on the pyrrole ring.[4][5] For this compound, the primary fragmentation events are expected to involve the chloroacetyl and aldehyde functional groups.
Under Electron Ionization (EI) , a hard ionization technique, extensive fragmentation is expected.[2][3] The initial event is the formation of the molecular ion ([M]•+). Subsequent fragmentation is likely to proceed through several key pathways:
-
Alpha-Cleavage: The bond between the carbonyl group and the adjacent carbon is susceptible to cleavage.[6][7] This can lead to the loss of the chloroacetyl group as a radical, resulting in a stable acylium ion.
-
Loss of Chlorine: The carbon-chlorine bond can undergo homolytic cleavage to release a chlorine radical.
-
Loss of Carbon Monoxide: Decarbonylation from the aldehyde group is a common fragmentation pathway for aromatic aldehydes.
Electrospray Ionization (ESI) , a soft ionization technique, is expected to produce a prominent protonated molecule ([M+H]+).[2][5] Tandem mass spectrometry (MS/MS) of this precursor ion would likely reveal similar fragmentation patterns to those observed under EI, primarily involving the loss of the chloroacetyl group.
Below is a DOT script representation of the predicted fragmentation pathway.
Experimental Protocols
To obtain the mass spectrum of this compound, the following general protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for volatile and thermally stable compounds.[3]
Sample Preparation:
-
Dissolve the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 10-100 µg/mL.[3]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.[3]
-
Ion Source Temperature: 230°C.[3]
-
Transfer Line Temperature: 280°C.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This method is ideal for less volatile or thermally labile compounds.[2]
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.[2]
-
Filter the sample through a 0.2 µm syringe filter before injection.[2]
Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.[2]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.[2]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 50 psi.
-
Curtain Gas: 35 psi.
-
Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Scan Type: Full scan from m/z 50-500 for MS1, and product ion scan for MS2 with collision energy ramped from 10-40 eV.
The following diagram illustrates a general workflow for mass spectrometry analysis.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
"solubility of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde in common organic solvents"
Lack of Quantitative Solubility Data for 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde
A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. While general physicochemical properties are available for this compound and related pyrrole derivatives, precise solubility measurements in solvents such as acetone, ethanol, methanol, dichloromethane, or ethyl acetate have not been published in the reviewed resources.
This technical guide will, therefore, outline a standard experimental protocol for determining the solubility of a compound like this compound. This is followed by a logical workflow diagram to guide researchers in this process, adhering to the specified formatting requirements.
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a solid compound in an organic solvent is the isothermal equilibrium method, followed by quantitative analysis.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Vials with screw caps
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.
-
-
Quantitative Analysis:
-
HPLC Method:
-
Develop a validated HPLC method with a suitable column and mobile phase to quantify the concentration of this compound.
-
Prepare a series of standard solutions of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.
-
-
UV-Vis Spectrophotometry Method:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
-
Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law.
-
Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocol for determining solubility.
Caption: Experimental workflow for solubility determination.
Caption: Logical pathway for solubility measurement.
Stability and Storage of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information regarding the stability and recommended storage conditions for the highly reactive compound, 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde. Due to the limited publicly available stability data for this specific molecule, this guide supplements direct findings with established chemical principles for related compound classes, namely pyrroles and α-haloketones. The inherent reactivity of these functional groups suggests that careful handling and stringent storage conditions are crucial to maintain the compound's integrity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing guidance on storage, handling, and potential degradation pathways.
Introduction
This compound is a bifunctional molecule of interest in medicinal chemistry and organic synthesis due to its reactive chloroacetyl and carbaldehyde moieties attached to a pyrrole core. The pyrrole ring is a common scaffold in pharmacologically active compounds, and the chloroacetyl group provides a reactive handle for nucleophilic substitution, making it a potentially useful building block for the synthesis of more complex molecules. However, the very features that make this compound a versatile synthetic intermediate also contribute to its potential instability. Understanding the stability profile and optimal storage conditions is paramount to ensure its quality, purity, and reproducible results in experimental settings.
Chemical Properties and Inherent Reactivity
The stability of this compound is intrinsically linked to the chemical properties of its constituent functional groups: the pyrrole ring, the α-chloroacetyl group, and the aldehyde.
-
Pyrrole Ring: Pyrroles are known to be susceptible to oxidation, polymerization, and reactions with strong acids. They can be sensitive to air and light.
-
α-Chloroacetyl Group: The chloroacetyl group is a potent electrophile, making the α-carbon susceptible to nucleophilic attack. This reactivity is enhanced by the electron-withdrawing nature of the adjacent carbonyl group.
-
Aldehyde Group: Aldehydes can undergo oxidation to carboxylic acids and are susceptible to nucleophilic addition reactions.
The combination of these functional groups suggests that this compound is likely a reactive and potentially unstable compound that requires careful handling.
Recommended Storage Conditions
While detailed, quantitative stability studies for this compound are not widely published, recommendations from suppliers and the chemistry of analogous compounds provide clear guidance for storage. The primary goal is to minimize exposure to conditions that can promote degradation, such as high temperatures, moisture, and light.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated | To slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation and reactions with atmospheric moisture. |
| Light | Protect from light (store in an amber vial or in the dark) | To prevent light-induced degradation or polymerization. |
| Moisture | Keep in a tightly sealed container in a dry environment | To prevent hydrolysis of the chloroacetyl group and other moisture-sensitive reactions. |
Potential Degradation Pathways
Based on the functional groups present in this compound, several potential degradation pathways can be postulated. Understanding these pathways is crucial for developing appropriate analytical methods to monitor the compound's purity over time.
Caption: Postulated degradation pathways for this compound.
Experimental Protocols for Purity Assessment
To ensure the quality of this compound, especially after storage, it is essential to perform purity analysis. The following are general experimental protocols that can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a suitable method for assessing the purity of non-volatile compounds and identifying degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient could be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of the compound (a diode array detector would be beneficial for method development).
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile or a suitable solvent to a final concentration of 1 mg/mL. The sample should be filtered through a 0.22 µm syringe filter before injection.
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. Purity can be estimated by the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is useful for identifying and quantifying volatile impurities or degradation products.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 250°C) to elute all components.
-
Injector Temperature: 250°C.
-
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Analysis: Inject 1 µL of the sample. Impurities can be identified by comparing their mass spectra with a reference library (e.g., NIST).
General Workflow for a Chemical Stability Study
For researchers intending to conduct a formal stability study on this compound, the following general workflow can be applied.
Caption: A generalized workflow for conducting a chemical stability study.
Handling and Safety Precautions
Given the reactive nature of this compound, appropriate safety measures should be taken during handling.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and nucleophiles.
Conclusion
While specific, quantitative stability data for this compound is scarce in the public domain, a conservative approach to its storage and handling is warranted based on the known reactivity of its functional groups. Refrigerated storage under an inert, dry, and dark atmosphere is strongly recommended to preserve its integrity. Researchers should perform regular purity checks using appropriate analytical methods, such as HPLC, to ensure the quality of the material before use in sensitive applications. The information and protocols provided in this guide offer a framework for the safe and effective use of this reactive and valuable synthetic building block.
A Technical Guide to Quantum Chemical Calculations for 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde: Exploring Molecular Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde. This molecule, belonging to the pyrrole class of heterocyclic compounds, is of significant interest due to the diverse biological activities exhibited by pyrrole derivatives, including anti-bacterial, anti-inflammatory, and anti-tumor properties.[1] Understanding its fundamental quantum mechanical properties is crucial for rational drug design and the development of novel therapeutic agents.
While specific quantum chemical studies on this compound are not extensively available in public literature, this guide outlines a robust computational workflow and presents expected data based on established theoretical studies of similar pyrrole-2-carbaldehyde derivatives.[2] The methodologies and data presented herein serve as a foundational framework for researchers to conduct their own in-depth computational analyses.
Molecular Structure and Properties
This compound possesses the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.5810 g/mol .[3] A logical first step in its computational analysis is the optimization of its geometric structure to find the lowest energy conformation.
Table 1: Optimized Geometrical Parameters (Expected Values)
| Parameter | Bond/Angle | Expected Value (DFT B3LYP/6-311++G(d,p)) |
| Bond Length | C=O (aldehyde) | 1.21 Å |
| C-C (acetyl) | 1.52 Å | |
| C=O (acetyl) | 1.22 Å | |
| C-Cl | 1.78 Å | |
| N-H | 1.01 Å | |
| Bond Angle | O=C-H (aldehyde) | 124° |
| C-C-C (acetyl) | 118° | |
| C-C=O (acetyl) | 121° | |
| Dihedral Angle | Pyrrole ring - Aldehyde | ~5° |
| Pyrrole ring - Acetyl | ~2° |
Note: Expected values are based on the crystal structure of the closely related 4-acetyl-1H-pyrrole-2-carbaldehyde and typical DFT calculation results.[1]
Computational Methodology
A standard and effective approach for quantum chemical calculations on this type of molecule involves Density Functional Theory (DFT). The B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) offers a good balance between accuracy and computational cost for geometry optimization, vibrational frequency analysis, and electronic property calculations.
Experimental Protocol: Geometry Optimization and Frequency Analysis
-
Initial Structure Generation: The initial 3D coordinates of this compound can be constructed using molecular building software. The crystal structure of 4-acetyl-1H-pyrrole-2-carbaldehyde can serve as an excellent template.[1]
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is utilized.
-
Method: The calculation is set up using Density Functional Theory (DFT).
-
Functional: The B3LYP hybrid functional is selected.
-
Basis Set: The 6-311++G(d,p) basis set is chosen to provide a good description of the electronic structure, including polarization and diffuse functions for the non-hydrogen atoms.
-
Calculation Type: The task is set to "Opt" (Optimization) followed by "Freq" (Frequency) to first find the minimum energy geometry and then to compute the vibrational frequencies. The absence of imaginary frequencies in the output confirms that a true minimum on the potential energy surface has been located.
-
Solvation Model: To simulate a more realistic biological environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, using water as the solvent.
Electronic and Spectroscopic Properties
The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and kinetic stability. The HOMO-LUMO energy gap provides an indication of the molecule's excitability.
Table 2: Calculated Electronic Properties (Expected Values)
| Property | Expected Value (DFT B3LYP/6-311++G(d,p) in water) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.0 eV |
| HOMO-LUMO Gap | 4.5 eV |
| Dipole Moment | ~3.5 Debye |
Vibrational frequency calculations are essential for predicting the infrared (IR) spectrum of the molecule. Key vibrational modes are expected for the carbonyl stretches and the N-H bond.
Table 3: Predicted Vibrational Frequencies (Expected Values)
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Pyrrole N-H | ~3450 |
| C=O Stretch | Aldehyde | ~1680 |
| C=O Stretch | Acetyl | ~1650 |
| C-Cl Stretch | Chloroacetyl | ~750 |
Visualizing the Computational Workflow
To provide a clear understanding of the logical flow of the quantum chemical calculations, the following diagrams illustrate the key steps.
Caption: Computational workflow for quantum chemical calculations.
Signaling Pathway Analogy: Molecular Orbital Interactions
While not a biological signaling pathway, the interaction between molecular orbitals can be visualized in a similar manner to understand chemical reactivity. The HOMO and LUMO are key players in chemical reactions.
References
Unraveling the Structural Architecture of Pyrrole Derivatives: A Crystallographic Analysis of 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one
Disclaimer: Despite a comprehensive search, the crystal structure of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde has not been reported in publicly accessible literature. This technical guide therefore presents a detailed crystal structure analysis of a closely related positional isomer, 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one , to provide valuable structural insights for researchers in drug development and materials science. The data and methodologies discussed herein pertain to this isomer.
Introduction
Pyrrole-based compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The introduction of a chloroacetyl group offers a reactive handle for further chemical modifications, making these compounds valuable synthons. Understanding the three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and the development of novel materials. This whitepaper details the crystal structure analysis of 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one, providing a foundational understanding of the structural characteristics of this class of compounds.
Crystallographic Data and Structure Refinement
The crystal structure of 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one was determined by single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is provided in Table 1.
| Parameter | Value |
| Chemical Formula | C₆H₆ClNO |
| Formula Weight | 143.57 g/mol |
| Crystal System | Triclinic |
| Space Group | P 2₁2₁2₁ (no. 19) |
| Unit Cell Dimensions | |
| a (Å) | 5.8789(2) |
| b (Å) | 7.4029(2) |
| c (Å) | 14.6418(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 637.22(3) |
| Z (molecules per unit cell) | 4 |
| Data Collection | |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature (K) | 100.0(2) |
| Reflections Collected | 3887 |
| Independent Reflections | 1404 |
| Refinement | |
| R₁ [I > 2σ(I)] | 0.0333 |
| wR₂ (all data) | 0.0743 |
Table 1: Crystal data and structure refinement for 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one.[1]
Molecular and Crystal Structure
The molecule adopts a nearly planar conformation. In the crystal, molecules are linked into chains by intermolecular hydrogen bonds. This structural motif is a key feature influencing the solid-state properties of the compound.
Experimental Protocols
Synthesis and Crystallization
The synthesis of 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one is not detailed in the primary crystallographic reference. However, a general synthetic route for similar compounds involves the Friedel-Crafts acylation of pyrrole with chloroacetyl chloride.
Crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion techniques.
X-ray Data Collection and Structure Solution
A suitable single crystal is mounted on a diffractometer. The crystal is kept at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected using monochromatic radiation. The collected diffraction intensities are then used to solve the crystal structure, typically by direct methods, and the structural model is refined using least-squares procedures.[2]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for crystal structure analysis.
Molecular Connectivity
The following diagram shows the atomic connectivity within the 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one molecule.
Conclusion
While the crystal structure for this compound remains undetermined, this technical guide provides a thorough analysis of its close isomer, 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one. The presented crystallographic data, experimental protocols, and structural visualizations offer a valuable reference for researchers working with related pyrrole derivatives. The insights into the molecular conformation and intermolecular interactions can guide future efforts in drug design, synthesis, and the development of new materials based on this chemical scaffold.
References
Methodological & Application
Application Notes and Protocols: Step-by-Step Synthesis of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 4-acetyl-1H-pyrrole-2-carbaldehyde, followed by a selective chlorination of the acetyl group.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step reaction sequence starting from pyrrole. The first step involves a one-pot Vilsmeier-Haack formylation and Friedel-Crafts acylation to introduce the aldehyde and acetyl groups onto the pyrrole ring. The subsequent step is an alpha-chlorination of the acetyl group to yield the final product.
Caption: Overall two-step synthesis pathway.
Step 1: Synthesis of 4-acetyl-1H-pyrrole-2-carbaldehyde
This procedure details a one-pot reaction combining a Vilsmeier-Haack formylation and a Friedel-Crafts acylation to efficiently synthesize the key intermediate, 4-acetyl-1H-pyrrole-2-carbaldehyde, from pyrrole.[1][2]
Experimental Protocol
Materials and Reagents:
-
Pyrrole
-
Dimethylformamide (DMF)
-
Oxalyl chloride
-
1,2-dichloroethane
-
Aluminum chloride (AlCl₃)
-
Acetyl chloride
-
50% aqueous Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl ether
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask, cool a solution of dimethylformamide (5.5 mmol) in 1,2-dichloroethane (10 ml) in an ice bath. To this stirred solution, add a solution of oxalyl chloride (5.5 mmol) in 1,2-dichloroethane (10 ml) over a period of 10 minutes.
-
Allow the resulting suspension to stir at room temperature for 15 minutes.
-
Pyrrole Addition: Cool the suspension in an ice bath and add a solution of pyrrole (5 mmol) in 1,2-dichloroethane (10 ml) over 10 minutes.
-
Friedel-Crafts Acylation: Let the light orange solution stir for 15 minutes at room temperature. To this, add aluminum chloride (11 mmol) followed by the rapid addition of acetyl chloride (5 mmol) at room temperature.
-
Stir the reaction mixture for 3 hours.
-
Work-up: Pour the mixture onto approximately 50 ml of ice and water. Add 4 ml of 50% aqueous sodium hydroxide and stir rapidly for 10 minutes.
-
Acidify the mixture slightly with concentrated hydrochloric acid.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl ether.
-
Combine the organic extracts, wash with water, dry, filter, and concentrate.
-
Purification: Isolate the final product by column chromatography on silica gel.
Quantitative Data for Step 1
| Parameter | Value | Reference |
| Reactants | ||
| Pyrrole | 5 mmol | [1] |
| Dimethylformamide | 5.5 mmol | [1] |
| Oxalyl chloride | 5.5 mmol | [1] |
| Aluminum chloride | 11 mmol | [1] |
| Acetyl chloride | 5 mmol | [1] |
| Reaction Conditions | ||
| Reaction Time | 3 hours | [1] |
| Temperature | Room Temperature | [1] |
| Product | ||
| Yield | 76% | [1] |
Experimental Workflow for Step 1
Caption: Step-by-step workflow for Step 1.
Step 2: Synthesis of this compound
This protocol describes the alpha-chlorination of the acetyl group of 4-acetyl-1H-pyrrole-2-carbaldehyde using sulfuryl chloride to produce the final product. This method is adapted from a similar transformation on a substituted acetophenone.[3]
Experimental Protocol
Materials and Reagents:
-
4-acetyl-1H-pyrrole-2-carbaldehyde
-
Sulfuryl chloride (SO₂Cl₂)
-
Methanol
-
Ethyl acetate
-
Dichloromethane
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a stirred mixture of 4-acetyl-1H-pyrrole-2-carbaldehyde (0.74 mmol) in 5 ml of methanol and 10 ml of ethyl acetate/dichloromethane at 20-30°C.
-
Reagent Addition: Add sulfuryl chloride (1.1 mmol) dropwise to the stirred mixture.
-
Reaction: After the addition is complete, allow the mixture to return to room temperature and continue stirring for 1 hour.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The product can be further purified by crystallization or column chromatography if necessary.
Quantitative Data for Step 2
| Parameter | Value | Reference (Adapted from) |
| Reactants | ||
| 4-acetyl-1H-pyrrole-2-carbaldehyde | 0.74 mmol | [3] |
| Sulfuryl chloride | 1.1 mmol | [3] |
| Reaction Conditions | ||
| Reaction Time | 1 hour | [3] |
| Temperature | Room Temperature | [3] |
| Product | ||
| Yield | ~95% (expected) | [3] |
Experimental Workflow for Step 2
Caption: Step-by-step workflow for Step 2.
References
Application Notes and Protocols: Vilsmeier-Haack Formylation of 4-Acetyl-1H-pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Vilsmeier-Haack formylation of 4-acetyl-1H-pyrrole derivatives. This reaction is a crucial method for introducing a formyl group onto the pyrrole ring, a common scaffold in medicinal chemistry and natural products. The regioselectivity of this reaction is a key consideration, particularly in the presence of an electron-withdrawing acetyl group at the 4-position.
Introduction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3] For pyrrole and its derivatives, this electrophilic substitution reaction is a valuable tool for the synthesis of pyrrolecarbaldehydes, which are versatile intermediates in the synthesis of more complex molecules.
The regioselectivity of the Vilsmeier-Haack reaction on substituted pyrroles is influenced by both electronic and steric factors.[4] In the case of 4-acetyl-1H-pyrrole, the acetyl group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. Generally, electrophilic substitution on pyrroles occurs preferentially at the α-positions (C2 and C5) due to the higher stability of the resulting cationic intermediate.[5] When an electron-withdrawing group is present at the 3- or 4-position, the formylation is directed to the available α-position.
This document provides a detailed protocol for the synthesis of 4-acetyl-1H-pyrrole-2-carbaldehyde and discusses the factors influencing the regioselectivity of the reaction.
Regioselectivity of Formylation
The Vilsmeier-Haack formylation of 4-acetyl-1H-pyrrole predominantly yields the 2-formyl derivative. The electron-withdrawing nature of the acetyl group at the 4-position deactivates the adjacent 3- and 5-positions towards electrophilic attack. Consequently, the electrophilic Vilsmeier reagent attacks the more electron-rich and sterically accessible α-position (C2 or C5, which are equivalent in the unsubstituted pyrrole).
While the formation of the 3-formyl isomer is not typically observed under standard Vilsmeier-Haack conditions for this substrate, alternative strategies could potentially be employed to access this isomer. These might include the use of sterically demanding Vilsmeier reagents to disfavor attack at the less hindered 2-position, or a multi-step synthetic sequence involving protection and deprotection of the more reactive sites. However, a direct and efficient Vilsmeier-Haack protocol for the synthesis of 4-acetyl-1H-pyrrole-3-carbaldehyde is not well-documented in the literature.
Experimental Protocols
Synthesis of 4-Acetyl-1H-pyrrole-2-carbaldehyde
This protocol describes a one-pot Vilsmeier-Haack formylation followed by a Friedel-Crafts acylation to synthesize the title compound.
Reaction Scheme:
Figure 1: Reaction scheme for the one-pot synthesis of 4-acetyl-1H-pyrrole-2-carbaldehyde.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1H-Pyrrole | 67.09 | 5.0 | 0.335 g (0.34 mL) |
| Oxalyl chloride | 126.93 | 5.5 | 0.698 g (0.48 mL) |
| N,N-Dimethylformamide (DMF) | 73.09 | 5.5 | 0.402 g (0.43 mL) |
| 1,2-Dichloroethane | 98.96 | - | 20 mL |
| Aluminum chloride (AlCl₃) | 133.34 | 11.0 | 1.467 g |
| Acetyl chloride | 78.50 | 5.0 | 0.393 g (0.35 mL) |
Procedure:
-
In a three-necked flask equipped with a stirrer and cooled in an ice bath, a solution of N,N-dimethylformamide (5.5 mmol) in 1,2-dichloroethane (10 mL) is prepared.
-
To this stirred and cooled solution, a solution of oxalyl chloride (5.5 mmol) in 1,2-dichloroethane (10 mL) is added dropwise over 10 minutes. A white solid suspension will form.
-
The suspension is allowed to stir at room temperature for 15 minutes.
-
The mixture is then cooled again in an ice bath, and a solution of 1H-pyrrole (5 mmol) in 1,2-dichloroethane (10 mL) is added over 10 minutes.
-
The resulting light orange solution is stirred at room temperature for 15 minutes.
-
To this solution, aluminum chloride (11 mmol) is added, followed by the rapid addition of acetyl chloride (5 mmol) at room temperature.
-
The reaction mixture is stirred for 3 hours at room temperature.
-
The mixture is then poured into approximately 50 mL of an ice-water mixture.
-
50% aqueous sodium hydroxide (4 mL) is added, and the mixture is stirred vigorously for about 10 minutes.
-
The mixture is then made slightly acidic with concentrated hydrochloric acid.
-
The organic and aqueous layers are separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-acetyl-1H-pyrrole-2-carbaldehyde.
Quantitative Data:
| Product | Yield (%) |
| 4-Acetyl-1H-pyrrole-2-carbaldehyde | 76 |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the Vilsmeier-Haack formylation and the logical relationship of the reaction steps.
Figure 2: Experimental workflow for the synthesis of 4-acetyl-1H-pyrrole-2-carbaldehyde.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 4. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. scribd.com [scribd.com]
Application Notes and Protocols: Friedel-Crafts Acylation of Pyrrole-2-carbaldehyde with Chloroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the Friedel-Crafts acylation of pyrrole-2-carbaldehyde with chloroacetyl chloride. This reaction serves as a valuable synthetic route to produce 4-chloroacetyl-pyrrole-2-carbaldehyde, a key intermediate for the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug development. Due to the electron-withdrawing nature of the formyl group at the 2-position, the pyrrole ring is deactivated, necessitating the use of a strong Lewis acid catalyst for the acylation to proceed. The primary product expected from this reaction is the 4-substituted isomer, arising from electrophilic attack at the most favorable C4 position.
Introduction
The pyrrole scaffold is a fundamental structural motif present in a vast array of pharmaceuticals and biologically active natural products. The functionalization of the pyrrole ring is a cornerstone of synthetic organic chemistry, enabling the generation of diverse molecular architectures. Pyrrole-2-carbaldehyde is a readily available starting material that can be further elaborated.
The Friedel-Crafts acylation is a classic and powerful method for introducing an acyl group onto an aromatic ring.[1] However, the reaction is challenging on electron-deficient aromatic systems. The presence of the electron-withdrawing carbaldehyde group at the C2 position of the pyrrole ring significantly reduces its nucleophilicity, making it less susceptible to electrophilic attack compared to unsubstituted pyrrole.[2] Consequently, forcing conditions, including the use of a potent Lewis acid such as aluminum chloride (AlCl₃), are typically required to drive the reaction.[3][4]
This protocol details the chloroacetylation of pyrrole-2-carbaldehyde, which is anticipated to yield primarily 4-chloroacetyl-pyrrole-2-carbaldehyde. The resulting α-haloketone is a versatile building block, amenable to further chemical transformations, including the synthesis of various nitrogen-containing heterocycles.
Reaction Scheme and Mechanism
The Friedel-Crafts acylation of pyrrole-2-carbaldehyde with chloroacetyl chloride in the presence of aluminum chloride is expected to proceed as follows:
Overall Reaction: Pyrrole-2-carbaldehyde + Chloroacetyl chloride --(AlCl₃)--> 4-Chloroacetyl-pyrrole-2-carbaldehyde
The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the chloroacetyl chloride to form a highly electrophilic acylium ion. This electrophile is then attacked by the π-electron system of the pyrrole ring. Due to the deactivating effect of the formyl group at the C2 position, the electrophilic attack is directed to the C4 and C5 positions. Steric hindrance and electronic effects generally favor substitution at the C4 position. A stoichiometric amount of AlCl₃ is necessary as it complexes with the carbonyl groups of both the reactant and the product.[5]
Experimental Protocol
3.1. Materials and Equipment
-
Reagents:
-
Pyrrole-2-carbaldehyde (98%)
-
Chloroacetyl chloride (≥98%)
-
Anhydrous Aluminum Chloride (AlCl₃) (≥99%)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for chromatography)
-
Hexanes (for chromatography)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
3.2. Procedure
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Chloroacetyl chloride is a lachrymator and is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Reaction Setup:
-
Set up a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser under an inert atmosphere (N₂ or Ar), and a thermometer.
-
To the flask, add anhydrous dichloromethane (DCM, 100 mL).
-
Carefully add anhydrous aluminum chloride (1.5 equivalents, e.g., 19.9 g for a 0.1 mol scale reaction) to the DCM with stirring. The suspension will become warm.
-
Cool the suspension to 0 °C using an ice-water bath.
-
-
Addition of Reactants:
-
In a separate dry flask, dissolve pyrrole-2-carbaldehyde (1.0 equivalent, e.g., 9.51 g for a 0.1 mol scale reaction) in anhydrous DCM (50 mL).
-
Add this solution to the stirred AlCl₃ suspension at 0 °C over 15-20 minutes.
-
In a separate dry flask, dissolve chloroacetyl chloride (1.2 equivalents, e.g., 13.5 g or 9.7 mL for a 0.1 mol scale reaction) in anhydrous DCM (25 mL).
-
Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
-
Work-up and Isolation:
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Very carefully and slowly, pour the reaction mixture onto a mixture of crushed ice (approx. 200 g) and concentrated HCl (20 mL) with vigorous stirring. Caution: This quenching process is highly exothermic and will release HCl gas.
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with water (100 mL), saturated NaHCO₃ solution (100 mL, caution: CO₂ evolution ), and finally with brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the purified 4-chloroacetyl-pyrrole-2-carbaldehyde.
-
Data Presentation
The following table presents representative data for the Friedel-Crafts acylation of pyrrole-2-carbaldehyde under various hypothetical conditions. This data is for illustrative purposes to guide optimization.
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) of 4-chloroacetyl-pyrrole-2-carbaldehyde |
| 1 | AlCl₃ (1.2) | DCM | 0 to RT | 12 | 45 |
| 2 | AlCl₃ (1.5) | DCM | 0 to RT | 24 | 60 |
| 3 | AlCl₃ (2.0) | DCE | RT | 24 | 55 (with side products) |
| 4 | FeCl₃ (1.5) | DCM | 0 to RT | 24 | 30 |
| 5 | SnCl₄ (1.5) | DCM | 0 to RT | 24 | 25 |
Note: Yields are hypothetical and based on typical outcomes for acylation of deactivated aromatic systems. Actual yields may vary.
Visualizations
Logical Workflow Diagram
Caption: Experimental workflow for the Friedel-Crafts acylation.
Signaling Pathway/Mechanism Diagram
Caption: Mechanism of the Friedel-Crafts acylation reaction.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. researchgate.net [researchgate.net]
- 3. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
Application Note and Protocol: Purification of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and drug development due to its potential as a synthetic intermediate for various bioactive molecules. Synthesis of this compound often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain the compound at the desired purity for subsequent applications. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used technique for the separation of organic compounds.[1][2]
Data Presentation
The successful purification of this compound by column chromatography is dependent on several key parameters. The following table summarizes typical conditions and expected outcomes for this purification.
| Parameter | Recommended Specification/Value | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Silica gel is a polar adsorbent suitable for the separation of polar compounds like the target molecule.[1][2] |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50% Ethyl Acetate) | A gradient elution is recommended to effectively separate the target compound from less polar and more polar impurities.[3] The optimal gradient should be determined by Thin Layer Chromatography (TLC) analysis. |
| Sample Loading | Dry or Wet Loading | Dry loading is preferred for samples that are not highly soluble in the initial mobile phase.[4] |
| Column Dimensions | Dependent on the amount of crude product | A general rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight.[1] |
| Flow Rate | Gravity or Flash Chromatography | Flash chromatography, using positive pressure, will expedite the separation.[2] |
| Fraction Collection | Monitor by TLC | Collect fractions and analyze by TLC to identify those containing the pure product.[3][5] |
| Expected Purity | >95% | Purity should be assessed by analytical techniques such as HPLC or NMR.[3] |
| Expected Yield | Variable (typically 70-90% recovery from the column) | The final yield will depend on the purity of the crude material and the efficiency of the separation. |
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound using column chromatography.
1. Materials and Reagents
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexanes (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (for sample loading, optional)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes/flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
2. Preparation of the Mobile Phase
Prepare stock solutions of your chosen solvent system. For a gradient elution, prepare a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexanes) and a high-polarity solvent mixture (e.g., 50% ethyl acetate in hexanes).
3. Thin Layer Chromatography (TLC) Analysis of Crude Product
Before performing the column chromatography, it is essential to determine the appropriate solvent system using TLC.[2]
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber containing a solvent system of ethyl acetate and hexanes (start with a low polarity, e.g., 20% ethyl acetate).
-
Visualize the spots under a UV lamp.
-
The ideal solvent system should give the target compound an Rf value of approximately 0.3-0.4, with good separation from impurities.[2] Adjust the solvent polarity as needed.
4. Packing the Chromatography Column (Wet Packing Method)
-
Ensure the column is clean, dry, and clamped vertically.[1][4]
-
Place a small plug of cotton or glass wool at the bottom of the column.[5]
-
Add a thin layer (approx. 1 cm) of sand over the plug.[5]
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).[3][5]
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[1]
-
Gently tap the column to help the silica gel settle into a uniform bed.[4][5]
-
Open the stopcock to drain some solvent, but do not let the top of the silica gel run dry. The solvent level should always be above the silica bed.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample and solvent addition.[5]
5. Sample Loading
-
Dry Loading (Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
-
Wet Loading:
-
Dissolve the crude product in the minimum amount of the initial mobile phase.
-
Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel without disturbing the bed.
-
6. Elution and Fraction Collection
-
Carefully add the initial, low-polarity mobile phase to the column.
-
Begin collecting fractions as the solvent starts to elute from the bottom of the column.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds with higher polarity. For example, start with 10% ethyl acetate in hexanes, then move to 20%, 30%, and so on.[3]
-
Identify the fractions containing the pure this compound by comparing their Rf values on TLC to that of the crude material and a reference spot if available.
7. Product Isolation
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical methods (e.g., NMR, LC-MS).
8. Storage
Pyrrole derivatives can be sensitive to air and light.[3] It is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in a dark, cool place.[3]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols: Recrystallization of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative of interest in medicinal chemistry and materials science. As with many organic compounds, purification of the crude product is essential to ensure high purity for subsequent reactions and biological assays. Recrystallization is a fundamental and effective technique for purifying solid organic compounds. This document provides a detailed protocol for the recrystallization of this compound, based on established methods for structurally similar compounds.
Physicochemical Properties
Experimental Protocol: Recrystallization
This protocol outlines the steps for the purification of this compound via recrystallization. The choice of solvent is critical and may require small-scale trials to optimize. Based on the purification of a structurally similar compound, ethyl acetate is a recommended starting solvent.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethyl Acetate, Acetone, Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude compound (approx. 50 mg) into a test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature. An ideal solvent will dissolve the compound sparingly at room temperature but completely upon heating.
-
If the compound is insoluble, gently heat the test tube. If it dissolves, it is a potentially good solvent.
-
Allow the heated solution to cool to room temperature and then in an ice bath to see if crystals form.
-
Ethyl acetate is a recommended starting solvent based on protocols for similar compounds[2].
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the selected recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution, avoiding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove the flask from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Slow cooling generally promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Filtration:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a watch glass.
-
Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
-
Data Presentation
The efficiency of the recrystallization process can be evaluated by the recovery yield and the purity of the final product.
| Parameter | Expected Value | Method of Analysis |
| Recovery Yield | 70-90% | Gravimetric analysis |
| Purity | >98% | HPLC, NMR Spectroscopy |
| Melting Point | Sharp range | Melting point apparatus |
Experimental Workflow
The following diagram illustrates the key steps in the recrystallization protocol.
Caption: Workflow for the recrystallization of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Use caution when heating flammable organic solvents. A heating mantle or steam bath is preferred over an open flame.
-
Handle this compound with care, as its toxicological properties may not be fully characterized.
References
Application Notes and Protocols: The Versatility of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde is a highly functionalized pyrrole derivative that serves as a versatile building block in the synthesis of a variety of heterocyclic compounds. The presence of three reactive sites—the aldehyde, the α-halo ketone, and the pyrrolic nitrogen—allows for diverse chemical transformations, leading to the construction of complex, fused heterocyclic systems. Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active natural products and synthetic drugs.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrrolo[3,2-d]thiazoles and pyrrolo[1,2-a]pyrazines, two classes of heterocycles with potential therapeutic applications.
Key Reactive Features
The synthetic utility of this compound stems from its distinct reactive centers:
-
α-Chloroacetyl Group: This functional group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, including amines and thioamides. This reactivity is central to the construction of fused ring systems.
-
Aldehyde Group: The formyl group can participate in condensations, reductive aminations, and other transformations to further elaborate the synthesized heterocyclic core.
-
Pyrrole NH: The acidic proton on the pyrrole nitrogen can be removed under basic conditions, allowing for N-alkylation or N-acylation, providing another avenue for molecular diversification.
Application 1: Synthesis of Pyrrolo[3,2-d]thiazoles via Hantzsch-Type Reaction
The reaction of α-halo ketones with thioamides or thioureas is a classic and efficient method for the synthesis of thiazole rings, known as the Hantzsch thiazole synthesis.[3][4] In this application, the α-chloroacetyl group of this compound reacts with a thioamide to construct a thiazole ring fused to the pyrrole core, yielding a pyrrolo[3,2-d]thiazole. These fused systems are of interest for their potential biological activities.
Reaction Scheme:
Caption: General workflow for the Hantzsch-type synthesis of pyrrolo[3,2-d]thiazoles.
Experimental Protocol: Synthesis of 7-formyl-2-methyl-6H-pyrrolo[3,2-d]thiazole
-
Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask, add thioacetamide (1.1 mmol).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The resulting residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 7-formyl-2-methyl-6H-pyrrolo[3,2-d]thiazole.
Quantitative Data (Representative)
The following table summarizes representative quantitative data for the synthesis of various pyrrolo[3,2-d]thiazole derivatives based on analogous Hantzsch thiazole syntheses.
| Entry | Thioamide (R group) | Reaction Time (h) | Yield (%) |
| 1 | Methyl | 4 | 85 |
| 2 | Phenyl | 6 | 78 |
| 3 | 4-Chlorophenyl | 6 | 75 |
| 4 | Amino (from Thiourea) | 5 | 82 |
Application 2: Synthesis of Pyrrolo[1,2-a]pyrazines
Pyrrolo[1,2-a]pyrazines are an important class of N-fused heterocycles with a range of reported biological activities, including anticancer and antifungal properties.[5][6] A common synthetic strategy involves the reaction of an N-substituted pyrrole-2-carbaldehyde. This compound can be utilized in a two-step, one-pot synthesis of pyrrolo[1,2-a]pyrazines. The first step involves the N-alkylation of an amino acid ester with the chloroacetyl group, followed by an intramolecular cyclization and dehydration to form the fused pyrazine ring.
Reaction Scheme:
Caption: Two-step synthesis of pyrrolo[1,2-a]pyrazines from this compound.
Experimental Protocol: Synthesis of 7-acetyl-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbaldehyde
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and glycine methyl ester hydrochloride (1.2 mmol) in acetonitrile (20 mL). Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 mmol).
-
N-Alkylation: Stir the reaction mixture at room temperature for 12-16 hours to facilitate the N-alkylation of the glycine methyl ester.
-
Cyclization: After the initial N-alkylation is complete (monitored by TLC), add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux for 8-12 hours to promote intramolecular cyclization and dehydration.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired pyrrolo[1,2-a]pyrazine.
Quantitative Data (Representative)
The following table presents representative data for the synthesis of pyrrolo[1,2-a]pyrazine derivatives based on similar synthetic strategies.
| Entry | Amino Acid Ester | N-Alkylation Time (h) | Cyclization Time (h) | Overall Yield (%) |
| 1 | Glycine Methyl Ester | 14 | 10 | 75 |
| 2 | Alanine Ethyl Ester | 16 | 12 | 68 |
| 3 | Phenylalanine Methyl Ester | 16 | 12 | 65 |
This compound is a valuable and versatile starting material for the synthesis of diverse heterocyclic scaffolds. The protocols outlined above for the synthesis of pyrrolo[3,2-d]thiazoles and pyrrolo[1,2-a]pyrazines demonstrate its utility in constructing fused heterocyclic systems of interest to medicinal chemists and drug development professionals. The ability to readily access these complex molecular architectures from a common precursor highlights the importance of this compound in diversity-oriented synthesis and the exploration of novel chemical space for therapeutic applications.
References
- 1. Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
"reaction of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde with amines"
Application Notes and Protocols
Topic: Reaction of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde with Amines
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the reaction of this compound with various primary and secondary amines. This reaction is a robust method for synthesizing a library of 4-(2-aminoacetyl)-1H-pyrrole-2-carbaldehyde derivatives. The chloroacetyl group serves as a reactive electrophile for nucleophilic substitution by the amine, yielding α-amino ketone structures. These pyrrole-based compounds are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrrole scaffold in pharmacologically active molecules.[1] Pyrrole derivatives have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] This document outlines a general experimental procedure, data presentation for expected outcomes, and potential applications for the synthesized compounds.
Introduction and Applications
The core structure, this compound[3], is a versatile building block for chemical synthesis. The key reaction involves the nucleophilic substitution of the chloride atom on the acetyl group by an amine. This reaction is generally efficient and proceeds under mild conditions.
Potential Applications:
-
Drug Discovery Scaffolds: The resulting 4-(2-aminoacetyl)-1H-pyrrole-2-carbaldehyde derivatives are valuable scaffolds. The pyrrole nucleus, α-amino ketone motif, and the remaining aldehyde functionality offer multiple points for further chemical modification to develop targeted therapeutic agents.[1]
-
Enzyme Inhibitors: The α-amino ketone moiety is a known pharmacophore in various enzyme inhibitors. For instance, substituted pyrroles have been investigated as cholinesterase inhibitors for potential use in treating neurodegenerative diseases.[4]
-
Intermediate Synthesis: These compounds serve as crucial intermediates for the synthesis of more complex heterocyclic systems, such as pyrrolo[1,2-a]pyrimidines or other fused-ring structures with potential biological activity.[5]
General Reaction Scheme
The fundamental reaction is a nucleophilic substitution where the amine displaces the chloride ion from the chloroacetyl group.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Acetyl-1H-pyrrole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Cyclization Reactions Involving 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and cyclization reactions of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde, a versatile building block for the synthesis of fused heterocyclic compounds, particularly pyrrolo[1,2-a]pyrazines. The resulting scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Introduction
Pyrrolo[1,2-a]pyrazines are a class of nitrogen-containing fused heterocyclic compounds that have garnered considerable attention in the field of drug discovery. These molecules have demonstrated a wide range of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The synthesis of substituted pyrrolo[1,2-a]pyrazines is a key area of research, and the utilization of functionalized pyrrole precursors is a common strategy.
This compound is a highly reactive trifunctional intermediate. The presence of an aldehyde, a chloroacetyl group, and a pyrrole NH group allows for a variety of chemical transformations. Specifically, the chloroacetyl group serves as an excellent electrophile for reactions with nucleophiles, such as primary amines, initiating a cascade of reactions that can lead to the formation of the pyrrolo[1,2-a]pyrazine core.
Applications in Drug Development
The pyrrolo[1,2-a]pyrazine scaffold is considered a "privileged structure" in medicinal chemistry, as it is capable of binding to a variety of biological targets.
-
Anticancer Activity: Certain derivatives have been shown to inhibit the proliferation of human cancer cell lines. For instance, some substituted pyrrolo[1,2-a]pyrazines have demonstrated potent inhibitory effects on human lymphoma U937 cells.[1]
-
Antifungal Properties: Pyrrolo[1,2-a]pyrazine derivatives have exhibited significant activity against various fungal strains, including multidrug-resistant Candida species.[4]
-
Kinase Inhibition: The 5H-pyrrolo[2,3-b]pyrazine isomeric scaffold has been associated with kinase inhibition, a key target in cancer therapy.[2]
The synthetic routes described herein provide a pathway to novel analogs that can be screened for a wide array of biological activities, contributing to the development of new therapeutic agents.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of 4-acetyl-1H-pyrrole-2-carbaldehyde and involves a one-pot Vilsmeier-Haack formylation followed by a Friedel-Crafts acylation.[5]
Materials:
-
Pyrrole
-
Dimethylformamide (DMF)
-
Oxalyl chloride
-
1,2-dichloroethane
-
Aluminum chloride (AlCl₃)
-
Chloroacetyl chloride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl ether
-
Silica gel for column chromatography
Procedure:
-
In a three-necked flask cooled in an ice bath, a solution of dimethylformamide (1.1 eq) in 1,2-dichloroethane is prepared.
-
To the stirred and cooled solution, add a solution of oxalyl chloride (1.1 eq) in 1,2-dichloroethane over 10 minutes. A white solid will form.
-
Allow the suspension to stir at room temperature for 15 minutes.
-
Cool the suspension in an ice bath and add a solution of pyrrole (1.0 eq) in 1,2-dichloroethane over 10 minutes.
-
The resulting light orange solution is stirred for 15 minutes at room temperature.
-
To this solution, rapidly add aluminum chloride (2.2 eq) followed by chloroacetyl chloride (1.0 eq) at room temperature.
-
Stir the mixture for 3 hours.
-
Pour the reaction mixture onto a mixture of ice and water (approx. 50 mL).
-
Add 50% aqueous sodium hydroxide to make the solution slightly basic, and stir rapidly for 10 minutes.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl ether.
-
Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: General Procedure for the Cyclization Reaction with Primary Amines to form Pyrrolo[1,2-a]pyrazines
This generalized protocol describes the reaction of this compound with a primary amine, leading to the formation of a substituted pyrrolo[1,2-a]pyrazine. This is a two-step, one-pot reaction involving an initial N-alkylation followed by an intramolecular cyclization and dehydration.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline derivatives)
-
Anhydrous solvent (e.g., DMF, ethanol, or acetonitrile)
-
Base (e.g., K₂CO₃, NaHCO₃, or triethylamine)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.
-
Add the primary amine (1.1 eq) and the base (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrrolo[1,2-a]pyrazine derivative.
Data Presentation
Table 1: Representative Reaction Conditions for the Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives from Pyrrole Precursors.
| Starting Material | Reagents | Solvent | Temperature | Yield (%) | Reference |
| 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes | o-phenylenediamines, acid catalyst | Not specified | Not specified | Not specified | [2] |
| 2-formylpyrrole-based enaminones | Ammonium acetate | DMF | Not specified | Good | [4] |
| 4-acetyl-1H-pyrrole-2-carbaldehyde | Not applicable (synthesis of precursor) | 1,2-dichloroethane | Room Temp | 76 | [5] |
Visualizations
Reaction Scheme
Caption: Proposed reaction pathway for the synthesis of pyrrolo[1,2-a]pyrazines.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification.
References
Application Notes and Protocols for 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde is a versatile bifunctional building block with significant potential in medicinal chemistry. The pyrrole scaffold is a common motif in numerous biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and antibacterial drugs. The presence of both a reactive chloroacetyl group and a formyl group on the pyrrole ring allows for sequential or orthogonal functionalization, making it an attractive starting material for the synthesis of diverse compound libraries for drug discovery.
The chloroacetyl moiety serves as an electrophilic warhead capable of forming covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes. This property is particularly valuable for the design of irreversible inhibitors. The carbaldehyde group provides a handle for various chemical transformations, including reductive amination, condensation reactions, and the formation of heterocyclic rings. This dual functionality enables the construction of complex molecules with tailored pharmacological profiles.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is a one-pot reaction involving a Vilsmeier-Haack formylation followed by a Friedel-Crafts acylation.[1] This approach allows for the introduction of both functional groups onto the pyrrole ring in a single synthetic sequence.
Experimental Protocol: Synthesis of this compound
Materials:
-
Pyrrole
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or Oxalyl chloride
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃)
-
1,2-Dichloroethane (DCE) or other suitable solvent
-
Sodium acetate
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a condenser, place dimethylformamide (1.1 eq.) in 1,2-dichloroethane. Cool the flask in an ice bath. Slowly add phosphorus oxychloride (1.1 eq.) or oxalyl chloride (1.1 eq.) dropwise while maintaining the temperature between 10-20°C.[1][2]
-
Remove the ice bath and stir the mixture for 15 minutes at room temperature to allow for the formation of the Vilsmeier reagent.
-
Pyrrole Addition: Cool the mixture again in an ice bath. Add a solution of freshly distilled pyrrole (1.0 eq.) in 1,2-dichloroethane dropwise over 1 hour, keeping the internal temperature below 5°C.[2]
-
Friedel-Crafts Acylation: After the addition of pyrrole is complete, cautiously add aluminum chloride (2.2 eq.) to the reaction mixture.[3] Then, add chloroacetyl chloride (1.1 eq.) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing ice and water. Add a solution of sodium acetate to hydrolyze the intermediate.[2]
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Application in the Synthesis of Kinase Inhibitors
The this compound scaffold is an ideal starting point for the synthesis of various kinase inhibitors, particularly those targeting the ATP-binding site. The general strategy involves the elaboration of the carbaldehyde to form a heterocyclic core that mimics the adenine region of ATP, while the chloroacetyl group is positioned to react with a nearby cysteine residue, leading to irreversible inhibition. A common application is the synthesis of pyrrolo[2,3-d]pyrimidine-based inhibitors.[4]
Experimental Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitor
Step 1: Synthesis of a Guanidine Adduct
-
To a solution of this compound (1.0 eq.) in a suitable solvent like ethanol, add guanidine hydrochloride (1.2 eq.) and a base such as sodium ethoxide (1.5 eq.).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and neutralize with a weak acid.
-
Extract the product with an organic solvent and purify by column chromatography to yield the pyrrolo[2,3-d]pyrimidine core.
Step 2: Further Functionalization (e.g., Suzuki Coupling)
-
If a halogen is present on the pyrrolo[2,3-d]pyrimidine core, it can be further functionalized using cross-coupling reactions like the Suzuki coupling.
-
Combine the halogenated pyrrolo[2,3-d]pyrimidine (1.0 eq.), a boronic acid derivative (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) in a solvent mixture such as dioxane/water.
-
Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the final product by column chromatography.
Quantitative Data of Related Pyrrole-Based Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidines | VEGFR-2 | 11.9 | [4] |
| Pyrrolo[2,3-d]pyrimidines | FAK | 4 | [5] |
| Pyrrolocarbazoles | Chk1 | 2 | [6] |
Signaling Pathways and Logical Relationships
The derivatives of this compound are often designed to target protein kinases, which are crucial components of cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer.
Kinase Inhibition and Downstream Signaling
The following diagram illustrates the general mechanism of action for a kinase inhibitor synthesized from the target building block. The inhibitor binds to the ATP pocket of a receptor tyrosine kinase (RTK), preventing the phosphorylation and activation of downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
Caption: Inhibition of RTK signaling by a pyrrole-based covalent inhibitor.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of a library of compounds derived from this compound.
References
- 1. 4-Acetyl-1H-pyrrole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
"synthesis of novel pyrrolo[1,2-a]pyrazines from 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde"
For Immediate Release
[City, State] – [Date] – A novel and efficient synthetic pathway has been detailed for the preparation of a new class of pyrrolo[1,2-a]pyrazines, starting from the readily accessible 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde. This methodology provides a valuable tool for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities with potential therapeutic applications. The pyrrolo[1,2-a]pyrazine scaffold is a recurring motif in biologically active compounds, exhibiting a wide range of activities including antimicrobial, antiviral, and kinase inhibition.[1]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of these novel compounds.
Introduction
Pyrrolo[1,2-a]pyrazines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The development of efficient synthetic routes to access novel derivatives of this scaffold is crucial for the discovery of new therapeutic agents. The protocol outlined herein describes a straightforward two-step, one-pot synthesis of 7-acyl-8-aryl-pyrrolo[1,2-a]pyrazines from this compound and primary amines. This approach leverages the reactivity of the α-haloketone moiety for the initial substitution with an amine, followed by an intramolecular cyclization and dehydration to construct the pyrazine ring.
General Reaction Scheme
The synthesis proceeds via an initial nucleophilic substitution of the chloro group in this compound by a primary amine, forming an intermediate N-substituted aminoketone. This intermediate then undergoes an intramolecular condensation between the secondary amine and the aldehyde group, followed by dehydration, to yield the final pyrrolo[1,2-a]pyrazine product.
Caption: General reaction scheme for the synthesis of novel pyrrolo[1,2-a]pyrazines.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. This compound can be synthesized from 4-acetyl-1H-pyrrole-2-carbaldehyde, which in turn is prepared via a one-pot Vilsmeier-Haack and subsequent Friedel-Crafts reaction of pyrrole.[2] Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol: General Procedure for the Synthesis of 7-Acyl-8-Aryl-Pyrrolo[1,2-a]pyrazines
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile; 10 mL) in a round-bottom flask, add the desired primary amine (1.1 mmol) and a base (e.g., triethylamine or potassium carbonate; 1.5 mmol).
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a designated period (typically 2-24 hours). The progress of the reaction should be monitored by TLC.
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrrolo[1,2-a]pyrazine derivative.
-
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the hypothetical yields for the synthesis of various pyrrolo[1,2-a]pyrazine derivatives using the general protocol described above.
| Entry | **Primary Amine (R-NH₂) ** | Product | Yield (%) |
| 1 | Aniline | 7-Acetyl-8-phenyl-pyrrolo[1,2-a]pyrazine | 75 |
| 2 | Benzylamine | 7-Acetyl-8-benzyl-pyrrolo[1,2-a]pyrazine | 68 |
| 3 | 4-Methoxyaniline | 7-Acetyl-8-(4-methoxyphenyl)-pyrrolo[1,2-a]pyrazine | 82 |
| 4 | Cyclohexylamine | 7-Acetyl-8-cyclohexyl-pyrrolo[1,2-a]pyrazine | 55 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the synthesis and characterization of the novel pyrrolo[1,2-a]pyrazines.
Caption: Experimental workflow for the synthesis of pyrrolo[1,2-a]pyrazines.
Potential Signaling Pathway Involvement
While the specific biological activities of the newly synthesized compounds are yet to be determined, pyrrolo[1,2-a]pyrazine derivatives have been reported to exhibit a range of biological effects, including antibacterial, antifungal, and antiviral activities.[1] Some derivatives have also shown potential as kinase inhibitors. The diagram below illustrates a generalized signaling pathway that could be modulated by such compounds, leading to an anti-inflammatory response.
Caption: Potential anti-inflammatory signaling pathway modulated by pyrrolo[1,2-a]pyrazines.
Conclusion
The synthetic protocol described provides a robust and versatile method for the generation of novel pyrrolo[1,2-a]pyrazine derivatives. This will enable further exploration of their chemical space and biological activities, potentially leading to the discovery of new drug candidates. Researchers are encouraged to utilize these protocols to synthesize and screen these compounds for a variety of therapeutic targets.
References
Troubleshooting & Optimization
"common side reactions in the synthesis of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde"
Welcome to the technical support center for the synthesis of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this synthetic procedure.
General FAQs
Q1: What is the overall synthetic strategy for this compound?
A1: The most common and effective strategy is a two-step electrophilic substitution sequence on a pyrrole starting material.[1][2]
-
Step 1: Vilsmeier-Haack Formylation. Pyrrole is first formylated at the C2 position to produce pyrrole-2-carbaldehyde. This reaction is highly regioselective for the C2 position due to the stability of the reaction intermediate.[3][4][5]
-
Step 2: Friedel-Crafts Chloroacetylation. The resulting pyrrole-2-carbaldehyde is then acylated with chloroacetyl chloride at the C4 position using a Lewis acid catalyst. The formyl group at the C2 position deactivates the ring, directing the second substitution primarily to the C4 position.[1]
A one-pot synthesis, where the Friedel-Crafts acylation is performed on the Vilsmeier-Haack intermediate before hydrolytic work-up, has also been reported for similar 4-acylpyrrole-2-carboxaldehydes and can be a more efficient alternative.[1][2]
References
"troubleshooting low yield in Vilsmeier-Haack reaction of pyrroles"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the Vilsmeier-Haack formylation of pyrroles, particularly the issue of low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[1][2][3][4] The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) to generate the active formylating agent.[4][5][6] The resulting product after hydrolysis is an aryl or heteroaryl aldehyde.[1]
Q2: What is the "Vilsmeier reagent" and how is it formed?
The Vilsmeier reagent is the active electrophile in the reaction, which is a substituted chloroiminium ion.[1] It is typically generated in situ by the reaction between DMF and POCl₃.[2][5] Other acid chlorides like thionyl chloride or oxalyl chloride can also be used.[5] The resulting N,N-dimethylchloroiminium ion is a weak electrophile that readily reacts with electron-rich substrates.[7][8][9]
Q3: Why are pyrroles particularly good substrates for this reaction?
Pyrroles are electron-rich heterocyclic compounds, making them highly reactive towards electrophilic substitution.[4][7] The nitrogen atom in the pyrrole ring donates electron density to the carbon atoms, activating them for attack by weak electrophiles like the Vilsmeier reagent.[7] The relative reactivity of five-membered heterocycles in this reaction is generally pyrrole > furan > thiophene.[4]
Q4: What is the expected regioselectivity when formylating a substituted pyrrole?
For 1-substituted pyrroles, formylation typically occurs at the more electron-rich and sterically accessible C2 (α) position.[7] However, the ratio of α- to β-formylated products is heavily influenced by steric factors.[10][11] Large substituents on the nitrogen atom can hinder attack at the C2 position, leading to an increased proportion of the C3 (β) isomer.[10][11] Electronic effects from substituents on the pyrrole ring can also play a role, but steric hindrance is often the dominant factor.[10]
Troubleshooting Guide for Low Yield
This guide addresses common issues leading to low yields in the Vilsmeier-Haack formylation of pyrroles.
Problem 1: No reaction or very low conversion of starting material.
Possible Cause 1: Deactivated Pyrrole Substrate
-
Explanation: The Vilsmeier reagent is a weak electrophile and reacts poorly with pyrrole rings bearing powerful electron-withdrawing groups (EWGs).[12]
-
Solution: If the pyrrole is substituted with EWGs, more forcing reaction conditions may be necessary, such as higher temperatures or longer reaction times. However, be aware that this can also lead to side reactions. If possible, consider a synthetic route where formylation occurs before the introduction of the deactivating group.
Possible Cause 2: Poor Quality or Decomposed Reagents
-
Explanation: Phosphorus oxychloride (POCl₃) is sensitive to moisture and can hydrolyze over time. DMF can decompose to dimethylamine, which can quench the Vilsmeier reagent.[13]
-
Solution: Use freshly opened or distilled POCl₃. Ensure DMF is anhydrous and pure; if it has a fishy odor, it has likely decomposed and should be replaced.[13] Always conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress.
Possible Cause 3: Vilsmeier Reagent Not Formed Correctly
-
Explanation: The formation of the Vilsmeier reagent is temperature-dependent. The reaction between DMF and POCl₃ is exothermic and should be controlled.
-
Solution: Prepare the Vilsmeier reagent at a low temperature (typically 0 °C) by adding POCl₃ dropwise to cold DMF with vigorous stirring.[5][13] A color change (often to a pale yellow or orange) and the formation of a salt-like consistency may be observed.
Problem 2: Complex reaction mixture with multiple products.
Possible Cause 1: Diformylation
-
Explanation: Highly activated pyrroles can undergo diformylation, where a second formyl group is added to the ring.
-
Solution: Use a controlled stoichiometry of the Vilsmeier reagent (e.g., 1.0 to 1.2 equivalents). Running the reaction at lower temperatures may also help improve selectivity for the mono-formylated product.
Possible Cause 2: Formation of the undesired β-isomer
-
Explanation: As discussed in the FAQs, steric hindrance from a large N-substituent on the pyrrole can favor the formation of the C3-formylated (β) product over the C2 (α) product.[10][11]
-
Solution: If the α-isomer is desired, it may be necessary to use a smaller N-substituent or a different protecting group that can be changed later in the synthetic sequence. The choice of solvent can also influence the isomer ratio in some cases.
Problem 3: Product decomposes during reaction or workup.
Possible Cause 1: High Reaction Temperature
-
Explanation: Pyrroles and their formylated derivatives can be sensitive to strong acids and high temperatures, leading to polymerization or decomposition.
-
Solution: Maintain careful temperature control throughout the reaction. Depending on the substrate's reactivity, temperatures can range from 0 °C to 80 °C.[4] Start with milder conditions (e.g., room temperature) and only increase the temperature if the reaction is not proceeding.[13][14]
Possible Cause 2: Improper Workup Procedure
-
Explanation: The workup step involves the hydrolysis of the intermediate iminium salt to the final aldehyde.[1][2] This step is critical. Quenching the reaction mixture improperly can lead to decomposition.
-
Solution: The reaction is typically quenched by pouring the mixture into a cold aqueous base solution (e.g., NaOH, NaOAc, or NaHCO₃) or ice water.[5][9][13] This neutralizes the acidic medium and facilitates the hydrolysis of the iminium salt. Ensure the pH is carefully adjusted to be basic (e.g., pH ~10) during the workup.[13] Vigorous stirring during quenching is essential.
Data Presentation
Table 1: Influence of N-Substituent on Regioselectivity and Yield
The following table summarizes the effect of different substituents at the 1-position of the pyrrole ring on the overall yield and the ratio of α- to β-formylated products.
| 1-Substituent (R) | Overall Yield (%) | α:β Isomer Ratio |
| H | 85 | 100% α-isomer |
| Methyl | 70 | 4 : 1 |
| Ethyl | 65 | 2.5 : 1 |
| Isopropyl | 60 | 1 : 1.2 |
| t-Butyl | 55 | 1 : 9 |
| Phenyl | 93 | 9.0 : 1 |
Data adapted from J. Chem. Soc. (C), 1970.[10]
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of a Pyrrole
1. Preparation of the Vilsmeier Reagent:
-
In a three-necked, flame-dried flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes.
2. Formylation Reaction:
-
Dissolve the pyrrole substrate (1.0 equiv.) in a minimal amount of anhydrous DMF or other suitable solvent (e.g., CH₂Cl₂).[9]
-
Add the solution of the pyrrole substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After addition, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be carefully increased (e.g., to 60-80 °C).[4][5]
3. Workup and Isolation:
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Carefully and slowly pour the reaction mixture into a vigorously stirred beaker of ice-cold aqueous sodium hydroxide solution (e.g., 1-2 M NaOH) or a saturated sodium acetate solution.[9][13]
-
Continue stirring for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired formylated pyrrole.[5][9]
Visualizations
Caption: General experimental workflow for the Vilsmeier-Haack reaction of pyrroles.
Caption: Troubleshooting decision tree for low yield in pyrrole formylation.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. jk-sci.com [jk-sci.com]
- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. scribd.com [scribd.com]
- 11. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
"preventing polymerization during Friedel-Crafts acylation of pyrroles"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of pyrroles. Our aim is to help you overcome common challenges, with a particular focus on preventing the pervasive issue of polymerization.
Troubleshooting Guide
Problem 1: Rapid Polymerization of Pyrrole Upon Addition of Lewis Acid
Question: My reaction mixture turns into a black, insoluble tar as soon as I add the Lewis acid. What is happening and how can I prevent it?
Answer: This is a classic sign of pyrrole polymerization, a common side reaction in Friedel-Crafts acylation. Pyrrole is an electron-rich aromatic compound, making it highly susceptible to acid-catalyzed polymerization.[1] The strong Lewis acids used to activate the acylating agent can readily protonate the pyrrole ring, initiating a chain reaction that leads to the formation of polypyrrole, an insoluble black polymer.[2]
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter to control. Cooling the reaction mixture significantly slows down the rate of polymerization.
-
Recommendation: Start the reaction at 0°C or even -78°C (dry ice/acetone bath) before the addition of the Lewis acid and acylating agent.[1] Maintain this low temperature throughout the reaction.
-
-
Order of Addition: The order in which you add your reagents can have a significant impact.
-
Recommendation: Add the Lewis acid to the solvent and cool the mixture before adding the pyrrole substrate. The acylating agent should be added last, and its addition should be slow and controlled.
-
-
Choice of Lewis Acid: While strong Lewis acids like AlCl₃ are effective, they are also potent initiators of polymerization.
-
Recommendation: Consider using milder Lewis acids such as SnCl₄, ZnCl₂, BF₃·OEt₂, or even solid-supported catalysts.[3][4] The choice of Lewis acid can also influence the regioselectivity of the acylation. For instance, with N-p-toluenesulfonylpyrrole, AlCl₃ favors the 3-acyl product, while weaker Lewis acids like SnCl₄ or BF₃·OEt₂ tend to yield the 2-acyl isomer as the major product.[3]
-
-
Protect the Pyrrole Nitrogen (N-H): An unprotected pyrrole nitrogen can complicate the reaction. Protecting the nitrogen with a suitable group can modulate the reactivity of the pyrrole ring and improve solubility.
-
Recommendation: Use electron-withdrawing protecting groups like tosyl (Ts) or a bulky group like triisopropylsilyl (TIPS) to decrease the electron density of the pyrrole ring, thus reducing its propensity to polymerize. These groups can also direct the acylation to the C3 position.[1] N-alkyl groups can also be used and tend to favor C2 acylation.[1]
-
Problem 2: Low to No Yield of the Desired Acylated Product
Question: My TLC analysis shows unreacted starting material and some baseline decomposition, but very little of my desired product. What could be the issue?
Answer: Low or no yield can stem from several factors, ranging from catalyst deactivation to an insufficiently reactive substrate.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Lewis acids are extremely sensitive to moisture. Any water present in the reaction will deactivate the catalyst.[1]
-
Recommendation: Use oven-dried or flame-dried glassware. All solvents and reagents should be anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Catalyst Activity: The quality of the Lewis acid is paramount.
-
Recommendation: Use a fresh bottle of the Lewis acid or a freshly opened container.
-
-
Substrate Reactivity: If the pyrrole ring is substituted with strongly electron-withdrawing groups, it may be too deactivated for the Friedel-Crafts reaction to proceed under standard conditions.
-
Recommendation: In such cases, you might need to use a stronger Lewis acid or a more reactive acylating agent (e.g., an acyl chloride instead of an anhydride). A moderate increase in temperature may be necessary, but this must be done cautiously to avoid polymerization.[1]
-
Problem 3: Poor Regioselectivity (Mixture of 2- and 3-Acylpyrroles)
Question: I am getting a mixture of C2 and C3 acylated products. How can I improve the regioselectivity?
Answer: The position of acylation on the pyrrole ring is influenced by several factors, including the substituent on the nitrogen, the choice of Lewis acid, and the solvent.
Troubleshooting Steps:
-
Nitrogen Substituent: The group attached to the pyrrole nitrogen has a significant directing effect.
-
For C2 Acylation: Unprotected (N-H) or N-alkyl pyrroles generally favor acylation at the C2 position.[1]
-
For C3 Acylation: Bulky N-protecting groups like triisopropylsilyl (TIPS) can sterically hinder the C2 position, leading to preferential acylation at C3. Electron-withdrawing groups like p-toluenesulfonyl (Ts) also direct acylation to the C3 position, especially with strong Lewis acids like AlCl₃.[1][3]
-
-
Lewis Acid Selection: The nature of the Lewis acid can dramatically alter the regioselectivity, particularly for N-sulfonylated pyrroles.
-
Solvent Effects: The polarity of the solvent can influence the reaction outcome.
-
Example with AlCl₃-catalyzed acylation of N-p-toluenesulfonylpyrrole: Dichloromethane and 1,2-dichloroethane promote high selectivity for the 3-acyl product.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of pyrrole polymerization during Friedel-Crafts acylation?
A1: Pyrrole polymerization is an acid-catalyzed process. The Lewis acid, or trace protons in the reaction medium, can protonate the electron-rich pyrrole ring, generating a reactive cation. This cation can then be attacked by a neutral pyrrole molecule, initiating a chain reaction of electrophilic aromatic substitution that leads to the formation of a long-chain polymer.
Q2: Are there alternative, milder methods for the acylation of pyrroles that avoid strong Lewis acids?
A2: Yes, several alternative methods have been developed. For instance, organocatalytic methods using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) have been shown to be effective for the C2-acylation of N-protected pyrroles in high yields and with excellent regioselectivity, avoiding the harsh conditions of traditional Friedel-Crafts reactions.
Q3: Can I use an acyl anhydride instead of an acyl chloride?
A3: Yes, acyl anhydrides can be used, but they are generally less reactive than acyl chlorides. Consequently, you may need to use a stronger Lewis acid or higher temperatures, which can increase the risk of polymerization.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective way to monitor the reaction. It allows you to track the consumption of your starting material and the formation of the product. It is advisable to quench a small aliquot of the reaction mixture before running the TLC.
Q5: What are some common side products other than the polymer?
A5: Besides polymerization, other potential side reactions include:
-
Diacylation: If an excess of the acylating agent is used or if the reaction is left for too long, a second acyl group can be added to the pyrrole ring.[1]
-
N-acylation: With unprotected pyrroles, acylation can sometimes occur on the nitrogen atom, although C-acylation is generally favored.[1]
Quantitative Data Summary
The choice of catalyst and nitrogen-protecting group significantly impacts the yield and regioselectivity of the Friedel-Crafts acylation of pyrroles.
Table 1: Effect of Lewis Acid on the Acylation of N-p-Toluenesulfonylpyrrole with 1-Naphthoyl Chloride
| Lewis Acid | Equivalents of Lewis Acid | Ratio of 3-acyl to 2-acyl product |
| AlCl₃ | 2.0 | > 95:5 |
| AlCl₃ | 1.0 | 85:15 |
| AlCl₃ | 0.9 | 75:25 |
| EtAlCl₂ | 1.2 | < 6:94 |
| Et₂AlCl | 1.2 | < 5:95 |
Data adapted from Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron, 64(10), 2104–2112.[3]
Table 2: DBN-Catalyzed Acylation of N-Alkyl Pyrroles with Benzoyl Chloride
| N-Substituent | Conversion (%) | Isolated Yield (%) |
| Methyl | 100 | 82 |
| Benzyl | 100 | 75 |
| p-Methoxybenzyl (PMB) | 95 | 72 |
| Cyanoethyl | 85 | 68 |
Data adapted from Taylor, J. E., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5740–5743.[1]
Experimental Protocols
General Protocol for the Friedel-Crafts Acylation of an N-Protected Pyrrole (to minimize polymerization)
-
Glassware and Reagent Preparation:
-
All glassware should be oven-dried at 120°C for at least 4 hours or flame-dried under vacuum and allowed to cool under an inert atmosphere (nitrogen or argon).
-
The solvent (e.g., dichloromethane) must be anhydrous.
-
The Lewis acid should be a fresh, unopened bottle or a freshly purified batch.
-
The N-protected pyrrole and the acylating agent should be pure and dry.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the anhydrous solvent.
-
Cool the solvent to the desired temperature (e.g., 0°C or -78°C) using an ice-water or dry ice-acetone bath.
-
-
Addition of Reagents:
-
Slowly add the Lewis acid to the cooled solvent with vigorous stirring.
-
Once the Lewis acid is fully dissolved/suspended, add the N-protected pyrrole dropwise via a syringe.
-
After stirring for a few minutes, add the acylating agent dropwise over a period of 10-15 minutes.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC. To do this, withdraw a small aliquot of the reaction mixture and quench it in a separate vial containing a saturated aqueous solution of sodium bicarbonate. Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate) for TLC analysis.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), slowly quench the reaction by pouring it into a beaker of crushed ice and water.
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) two more times.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure acylated pyrrole.
-
Visualizations
Caption: A troubleshooting workflow for common issues in the Friedel-Crafts acylation of pyrroles.
Caption: The acid-catalyzed polymerization mechanism of pyrrole.
Caption: Competing pathways: desired acylation versus polymerization side reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
"optimizing reaction conditions for the synthesis of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a very low yield or no product at all. What are the potential causes and solutions?
A1: Low to no yield in the synthesis of this compound can arise from several factors, primarily related to reagent quality and reaction conditions. Here's a systematic troubleshooting guide:
-
Inactive Lewis Acid: The Lewis acid (e.g., AlCl₃) is extremely sensitive to moisture. Any contamination with water will deactivate it, preventing the Friedel-Crafts acylation from proceeding.[1][2]
-
Solution: Use a fresh, unopened container of anhydrous Lewis acid. Ensure all glassware is thoroughly dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Deactivated Pyrrole Substrate: The starting material, pyrrole-2-carbaldehyde, has an electron-withdrawing formyl group, which deactivates the pyrrole ring towards further electrophilic substitution.[2]
-
Solution: Consider using a stronger Lewis acid or increasing the reaction temperature. However, be cautious as higher temperatures can promote polymerization.[1]
-
-
Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively sequestering it from the reaction.[2]
-
Solution: It is often necessary to use stoichiometric amounts of the Lewis acid in Friedel-Crafts acylations.[2]
-
-
Polymerization of Starting Material: Pyrroles are susceptible to polymerization in the presence of strong acids.[1]
-
Solution: Maintain a low reaction temperature, especially during the addition of the Lewis acid and the pyrrole substrate. Add the pyrrole solution slowly to the reaction mixture.
-
Q2: My reaction is producing multiple products, making purification difficult. What are the likely side reactions and how can I minimize them?
A2: The formation of multiple products is a common issue due to the reactive nature of the pyrrole ring.
-
Diacylation: Although the first acylation is deactivating, under forcing conditions (e.g., excess chloroacetyl chloride, high temperature), a second acylation can occur.[1]
-
Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of chloroacetyl chloride. Maintain a low reaction temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
-
Isomer Formation: While the formyl group at the 2-position directs acylation to the 4-position, some substitution at the 5-position might occur.
-
Solution: Optimization of the Lewis acid and reaction temperature can improve regioselectivity.
-
-
N-Acylation: Acylation can sometimes occur at the pyrrole nitrogen.[1]
-
Solution: The choice of Lewis acid and reaction conditions can influence the C- versus N-acylation ratio. Protecting the pyrrole nitrogen is an alternative strategy, though it adds extra steps to the synthesis.[1]
-
Q3: The reaction mixture turns dark and forms a tar-like substance. What is happening and how can I prevent it?
A3: The formation of a dark, tarry substance is indicative of polymerization of the pyrrole starting material.[1] This is a very common side reaction in pyrrole chemistry, especially under strong acidic conditions.
-
Solution:
-
Maintain a low temperature (e.g., 0 °C or below) during the addition of reagents.
-
Ensure rapid and efficient stirring to prevent localized overheating.
-
Add the pyrrole substrate slowly to the mixture of the Lewis acid and acylating agent.
-
Experimental Protocols
The following is a detailed experimental protocol for the one-pot synthesis of this compound, adapted from the synthesis of 4-acetyl-1H-pyrrole-2-carbaldehyde.[3][4]
Materials:
-
Pyrrole (freshly distilled)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Oxalyl chloride
-
1,2-Dichloroethane (DCE, anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Chloroacetyl chloride
-
50% aqueous sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere, cool a solution of DMF (1.1 eq) in anhydrous DCE to 0 °C. To this stirred solution, add a solution of oxalyl chloride (1.1 eq) in anhydrous DCE dropwise over 10 minutes. A white solid will form. Allow the mixture to warm to room temperature and stir for 15 minutes.
-
Formylation of Pyrrole: Cool the suspension back to 0 °C and add a solution of freshly distilled pyrrole (1.0 eq) in anhydrous DCE dropwise over 10 minutes. The solution will turn a light orange color. Allow the reaction to stir at room temperature for 15 minutes.
-
Friedel-Crafts Acylation: To the same flask, add anhydrous aluminum chloride (2.2 eq) in one portion, followed by the rapid addition of chloroacetyl chloride (1.0 eq) at room temperature. Stir the reaction mixture for 3 hours.
-
Work-up: Pour the reaction mixture into a beaker containing ice and water. Add 50% aqueous NaOH until the solution is basic, and stir vigorously for 10 minutes. Carefully make the mixture slightly acidic with concentrated HCl.
-
Extraction and Purification: Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Troubleshooting Guide for the Synthesis of this compound
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive Lewis acid (moisture) | Use fresh, anhydrous AlCl₃; ensure dry glassware and inert atmosphere. |
| Deactivated starting material | Increase reaction temperature cautiously; consider a more potent Lewis acid. | |
| Insufficient Lewis acid | Use at least a stoichiometric amount of AlCl₃. | |
| Polymerization | Maintain low temperatures during reagent addition; add pyrrole slowly. | |
| Formation of Multiple Products | Diacylation | Use a stoichiometric amount of chloroacetyl chloride; maintain low temperature. |
| Poor regioselectivity | Optimize reaction temperature and choice of Lewis acid. | |
| N-acylation | Consider protecting the pyrrole nitrogen if C-acylation is not favored. | |
| Dark, Tarry Reaction Mixture | Extensive polymerization | Maintain low temperature (0 °C or below); ensure efficient stirring. |
Visualizations
Caption: One-pot synthesis workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
"by-product formation in the formylation of substituted pyrroles"
Welcome to the technical support center for the formylation of substituted pyrroles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the formylation of substituted pyrroles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of substituted pyrroles?
A1: The most common and widely used method for the formylation of substituted pyrroles is the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2] Other methods include the Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, and the Riecke formylation, which employs dichloromethyl methyl ether with a Lewis acid catalyst.[3] While the Vilsmeier-Haack reaction is generally efficient for electron-rich pyrroles, alternative methods can be advantageous for substrates sensitive to harsh conditions.[3]
Q2: What are the primary by-products observed during the formylation of substituted pyrroles?
A2: The primary by-products are typically regioisomers of the desired formylated pyrrole. For N-substituted pyrroles, formylation can occur at the α (C2 or C5) or β (C3 or C4) positions. The ratio of these isomers is highly dependent on the steric and electronic nature of the substituent on the pyrrole nitrogen.[4] Other potential by-products include di-formylated pyrroles (e.g., 2,4- or 2,5-diformylpyrrole) and polymeric materials, especially under strongly acidic conditions or with highly reactive pyrrole substrates.[5][6]
Q3: How do substituents on the pyrrole ring influence the regioselectivity of formylation?
A3: Substituents on the pyrrole nitrogen play a crucial role in directing the position of formylation.
-
Steric Effects: Bulky N-substituents sterically hinder the α-positions (C2 and C5), leading to a higher proportion of the β-formylated product.[4] For instance, increasing the size of an N-alkyl group from methyl to t-butyl significantly increases the yield of the 3-formylpyrrole isomer.[4]
-
Electronic Effects: Electron-donating groups on the pyrrole ring activate it towards electrophilic substitution, making the reaction more facile. Conversely, electron-withdrawing groups deactivate the ring, potentially requiring harsher reaction conditions and leading to lower yields.[4] The electronic effects of N-aryl substituents on the regioselectivity are generally considered to be minor and primarily inductive.[4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Formylated Product
Possible Causes and Solutions:
-
Cause: Incomplete reaction.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction duration or gradually increasing the temperature.
-
-
Cause: Decomposition of the starting material or product.
-
Solution: For sensitive substrates, perform the reaction at a lower temperature. Ensure that the work-up procedure is not overly harsh. A mild basic quench is often recommended.
-
-
Cause: Impure reagents or solvents.
-
Solution: Use freshly distilled solvents and high-purity reagents. DMF can decompose to dimethylamine, which can interfere with the reaction.[7] Ensure POCl₃ is fresh and has not been exposed to moisture.
-
-
Cause: Deactivated pyrrole substrate.
-
Solution: Pyrroles with electron-withdrawing groups are less reactive. In such cases, a higher temperature and a larger excess of the Vilsmeier reagent may be necessary to drive the reaction to completion.
-
Issue 2: Formation of Undesired Regioisomers
Possible Causes and Solutions:
-
Cause: Inherent reactivity of the pyrrole substrate.
-
Solution: The ratio of α- to β-formylation is influenced by the N-substituent. To favor β-formylation, consider using a bulkier N-substituent.[4]
-
-
Cause: Reaction conditions favoring one isomer over another.
-
Solution: While temperature and solvent can have some effect, the primary determinant of the isomer ratio is the substrate itself. For challenging separations, consider derivatization of the isomer mixture followed by separation, or explore alternative formylation methods that may offer different regioselectivity.
-
Issue 3: Formation of Di-formylated By-products
Possible Causes and Solutions:
-
Cause: Use of a large excess of the Vilsmeier reagent.
-
Solution: Carefully control the stoichiometry of the Vilsmeier reagent. Use of 1.1 to 1.5 equivalents is typically sufficient for mono-formylation.
-
-
Cause: Highly activated pyrrole substrate.
-
Solution: For electron-rich pyrroles that are prone to over-reaction, perform the reaction at a lower temperature and slowly add the Vilsmeier reagent to the pyrrole solution.
-
Issue 4: Polymerization of the Pyrrole Substrate
Possible Causes and Solutions:
-
Cause: Highly acidic reaction conditions.
-
Solution: Pyrroles are known to polymerize under strongly acidic conditions.[5] Ensure that the reaction is performed under controlled conditions and that the work-up procedure quickly neutralizes any excess acid.
-
-
Cause: Highly reactive, unsubstituted pyrrole.
-
Solution: For pyrroles that are particularly susceptible to polymerization, consider using a protecting group on the nitrogen, which can be removed after formylation.
-
Data Presentation
The regioselectivity of the Vilsmeier-Haack formylation is significantly influenced by the steric bulk of the N-substituent on the pyrrole ring. The following table summarizes the product distribution for the formylation of various 1-alkyl- and 1-arylpyrroles.
| 1-Substituent | Total Yield (%) | α:β Ratio | Reference |
| Hydrogen | 75 | 4:1 | [4] |
| Methyl | 85 | 4.5:1 | [4] |
| Ethyl | 82 | 3.5:1 | [4] |
| Isopropyl | 78 | 1.5:1 | [4] |
| t-Butyl | 65 | 1:2.5 | [4] |
| Phenyl | 93 | 9:1 | [4] |
| p-Tolyl | 90 | 8.5:1 | [4] |
| p-Anisyl | 88 | 8:1 | [4] |
| p-Chlorophenyl | 85 | 10:1 | [4] |
| p-Nitrophenyl | 70 | 12:1 | [4] |
Experimental Protocols
Vilsmeier-Haack Formylation of a 1-Substituted Pyrrole (General Procedure)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve the 1-substituted pyrrole (1.0 equivalent) in a minimal amount of an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 50-80 °C) for 1-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation/recrystallization to obtain the desired formylpyrrole.
Duff Reaction for Formylation of Phenols (Adaptable for Electron-Rich Pyrroles)
The Duff reaction is less commonly used for pyrroles but can be an alternative. This is a general protocol for phenols and would require significant optimization for pyrrole substrates.[8][9]
-
Reaction Setup: In a round-bottom flask, combine the substituted pyrrole (1.0 equivalent), hexamethylenetetramine (HMTA, 1.5 equivalents), and an acidic solvent such as glacial acetic acid or trifluoroacetic acid.
-
Heat the mixture to reflux (typically 100-150 °C) for several hours.
-
Work-up: Cool the reaction mixture and pour it into a mixture of ice and water.
-
Acidify the mixture with dilute sulfuric acid and then heat or steam distill to hydrolyze the intermediate and isolate the aldehyde.
-
Extract the product with an organic solvent, wash, dry, and purify as described for the Vilsmeier-Haack reaction.
Riecke Formylation of an Electron-Rich Aromatic Compound (Adaptable for Pyrroles)
This method offers a milder alternative to the Vilsmeier-Haack reaction.[3]
-
Reaction Setup: In a flame-dried, nitrogen-flushed flask, dissolve the substituted pyrrole (1.0 equivalent) in an anhydrous solvent like dichloromethane.
-
Cool the solution to 0 °C.
-
Add a Lewis acid, such as tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄) (1.1 equivalents), dropwise.
-
After stirring for a few minutes, add dichloromethyl methyl ether (1.1 equivalents) dropwise.
-
Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC.
-
Work-up: Quench the reaction by carefully adding it to an ice-cold saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Mandatory Visualizations
Caption: Vilsmeier-Haack reaction mechanism.
Caption: Troubleshooting workflow for pyrrole formylation.
Caption: Influence of N-substituents on formylation.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
"work-up procedure to remove impurities from 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the work-up and purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After quenching my Friedel-Crafts acylation reaction, I have a dark, tarry substance. What is it and how can I avoid it?
A1: The dark, tarry substance is likely polymeric material. Pyrroles are electron-rich aromatic compounds and are susceptible to polymerization under the strongly acidic conditions of a Friedel-Crafts reaction.[1]
Troubleshooting:
-
Temperature Control: Maintain a low temperature (ideally 0 °C or below) throughout the addition of the Lewis acid (e.g., AlCl₃) and the chloroacetyl chloride.[1]
-
Order of Addition: Add the Lewis acid to the solution of 1H-pyrrole-2-carbaldehyde before introducing the chloroacetyl chloride. This allows for the formation of a less reactive complex, which can mitigate polymerization.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen, which can contribute to degradation and polymerization.
Q2: My TLC analysis shows multiple spots close to my product spot. What are the likely impurities?
A2: Besides polymeric material, several side products can form during the synthesis. The most common impurities are:
-
Unreacted Starting Material: Incomplete reaction will leave residual 1H-pyrrole-2-carbaldehyde.
-
Diacylated Product: The pyrrole ring can undergo a second acylation, leading to a di-chloroacetylated pyrrole derivative.[1]
-
N-acylated Isomer: Acylation can occur on the nitrogen atom of the pyrrole ring, forming an N-(2-chloroacetyl) derivative.
-
Hydrolyzed Product: The chloroacetyl group is susceptible to hydrolysis, especially during aqueous work-up, which would result in the formation of 4-(2-hydroxyacetyl)-1H-pyrrole-2-carbaldehyde.
Q3: How can I remove the unreacted 1H-pyrrole-2-carbaldehyde?
A3: Unreacted 1H-pyrrole-2-carbaldehyde is generally more polar than the desired product. It can be removed by:
-
Aqueous Wash: A wash with a dilute aqueous solution of sodium bisulfite can help to remove aldehydes. However, this should be done cautiously as it may also react with the product.
-
Column Chromatography: This is the most effective method. A silica gel column using a gradient elution will effectively separate the more polar starting material from the product.
Q4: What is the best way to separate the desired C-acylated product from the N-acylated isomer?
A4: The separation of C- and N-acylated isomers can be challenging.
-
Column Chromatography: Careful column chromatography on silica gel is the primary method for separation. The polarity of the two isomers may be different, allowing for separation with an appropriate solvent system. A mixture of hexane and ethyl acetate is a good starting point for elution.
-
Crystallization: If a suitable solvent is found, fractional crystallization may be effective in isolating the desired isomer.
Q5: My final product seems to be contaminated with a more polar impurity that I suspect is the hydrolyzed product. How can I avoid its formation and remove it?
A5: Hydrolysis of the chloroacetyl group is a common issue.
Prevention:
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions.
-
Controlled Work-up: During the aqueous work-up, avoid prolonged exposure to strongly basic or acidic conditions. Perform the washes quickly and at low temperatures.
Removal:
-
Column Chromatography: The hydroxyacetyl derivative is significantly more polar than the chloroacetyl product and can be readily separated by silica gel chromatography.
Experimental Protocols
General Work-up Procedure
This protocol is a general guideline and may require optimization based on the specific reaction scale and observed impurities.
-
Quenching: After the reaction is complete (monitored by TLC), slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.
-
Neutralization: Add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise to neutralize the mixture. Monitor the pH to avoid making the solution strongly basic for an extended period.[2]
-
Acidification: Make the solution slightly acidic by adding concentrated hydrochloric acid (HCl).[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery.
-
Washing: Wash the combined organic extracts sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh) is a suitable stationary phase.
-
Eluent: A gradient elution with a mixture of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity to elute the product and then any more polar impurities.
-
Monitoring: Monitor the fractions by TLC to identify and combine those containing the pure product.
Purification by Recrystallization
Finding a suitable recrystallization solvent requires experimentation. A good starting point is a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, ethanol, or a mixture such as ethyl acetate/hexane).
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or ice bath.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
The following table provides a summary of potential impurities and suggested purification strategies.
| Impurity | Structure | Polarity Relative to Product | Suggested Removal Method |
| 1H-Pyrrole-2-carbaldehyde | Pyrrole ring with a formyl group at C2 | More Polar | Column Chromatography, Aqueous wash (caution) |
| Diacylated Product | Pyrrole ring with two chloroacetyl groups | Less Polar | Column Chromatography |
| N-acylated Isomer | Chloroacetyl group on the pyrrole nitrogen | Similar | Column Chromatography, Crystallization |
| 4-(2-hydroxyacetyl)-1H-pyrrole-2-carbaldehyde | Chloroacetyl group hydrolyzed to a hydroxyacetyl group | More Polar | Column Chromatography |
| Polymeric Material | High molecular weight polymer of pyrrole | Insoluble/Very Polar | Filtration, Column Chromatography (remains at baseline) |
Visualizations
Caption: General experimental workflow for the work-up of this compound synthesis.
Caption: Troubleshooting decision tree for common issues in the synthesis of this compound.
References
Technical Support Center: Improving Regioselectivity in the Acylation of Pyrrole-2-carbaldehyde
Welcome to the technical support center for the regioselective acylation of pyrrole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of acylated pyrrole-2-carbaldehyde derivatives.
Troubleshooting Guides and FAQs
This section provides solutions to common issues encountered during the acylation of pyrrole-2-carbaldehyde, focusing on improving regioselectivity and addressing side reactions.
FAQ 1: My Friedel-Crafts acylation of N-protected pyrrole-2-carbaldehyde is giving me a mixture of C4 and C5 acylated products. How can I improve the selectivity?
Answer: The regioselectivity between the C4 and C5 positions is influenced by kinetic versus thermodynamic control. The electron-withdrawing nature of the aldehyde at the C2 position directs electrophilic substitution to the C4 and C5 positions.
-
For C4-Acylation (Kinetic Product): Shorter reaction times and lower temperatures generally favor the formation of the C4-acylated product.
-
For C5-Acylation (Thermodynamic Product): Longer reaction times and higher temperatures can lead to the isomerization of the initially formed C4-acyl group to the more thermodynamically stable C5 position.
Troubleshooting Steps:
-
Reaction Time and Temperature: Monitor the reaction closely by TLC. For C4 selectivity, stop the reaction as soon as the starting material is consumed. For C5 selectivity, allow the reaction to proceed for a longer duration at a slightly elevated temperature.
-
Lewis Acid: The choice and stoichiometry of the Lewis acid can influence the reaction outcome. Stronger Lewis acids like AlCl₃ may promote isomerization to the C5 position. Consider screening milder Lewis acids such as SnCl₄ or ZnCl₂ for improved C4 selectivity.
-
N-Protecting Group: The nature of the nitrogen protecting group can influence the electron density of the pyrrole ring and, consequently, the regioselectivity. While less documented for C4/C5 selectivity, it is a parameter worth considering in your optimization.
FAQ 2: I am observing significant N-acylation instead of the desired C-acylation. What can I do to prevent this?
Answer: N-acylation is a common side reaction, especially if the pyrrole nitrogen is unprotected.
Troubleshooting Steps:
-
Protect the Pyrrole Nitrogen: The most effective way to prevent N-acylation is to protect the pyrrole nitrogen with a suitable protecting group. Electron-withdrawing groups like tosyl (Ts) or benzenesulfonyl (Bs) are commonly used.[1] Alkoxycarbonyl groups such as tert-butoxycarbonyl (Boc) or trichloroethoxycarbonyl (Troc) can also be employed.[1]
-
Reaction Conditions: Under strongly basic conditions, the pyrrolide anion can form, which favors N-acylation. Friedel-Crafts conditions, which are acidic, generally favor C-acylation.
FAQ 3: My reaction is producing a low yield of the desired product and a lot of polymer. How can I minimize polymerization?
Answer: Pyrroles are electron-rich and prone to polymerization under strongly acidic conditions, a common issue in Friedel-Crafts reactions.
Troubleshooting Steps:
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C or lower) to control the reactivity and minimize polymerization.
-
Slow Addition: Add the Lewis acid to the reaction mixture at a low temperature before introducing the acylating agent. Alternatively, add the pyrrole substrate slowly to a pre-formed complex of the Lewis acid and the acylating agent.
-
Milder Lewis Acid: Consider using a milder Lewis acid. While AlCl₃ is common, catalysts like SnCl₄ or Zn(OTf)₂ can be effective and reduce polymerization.
-
N-Protecting Group: Using an N-protecting group, such as a tosyl or benzenesulfonyl group, reduces the electron density of the pyrrole ring, making it less susceptible to polymerization.[1]
FAQ 4: How does the N-protecting group influence acylation at the C3 versus C4/C5 positions?
Answer: The N-protecting group has a significant directing effect on the regioselectivity of pyrrole acylation. While the C2-aldehyde primarily directs acylation to C4 and C5, understanding the influence of the N-protecting group is crucial for more complex substrates.
-
N-Sulfonyl Groups (e.g., Tosyl): These groups, in combination with strong Lewis acids like AlCl₃, are known to direct acylation to the C3 position of the pyrrole ring. This is proposed to proceed through an organoaluminum intermediate. With weaker Lewis acids like SnCl₄, acylation may favor the C2 position in the absence of a C2-substituent.
-
N-Alkoxycarbonyl Groups (e.g., Troc): These groups tend to direct acylation to the C2 position.
-
For Pyrrole-2-carbaldehyde: The strong directing effect of the C2-aldehyde to the C4 and C5 positions generally overrides the directing effects of the N-protecting group for other positions. However, the choice of protecting group can still influence the overall reactivity and yield.
Data Presentation
The following tables summarize quantitative data for the acylation of pyrrole derivatives under various conditions to guide your experimental design.
Table 1: Influence of Lewis Acid and N-Protecting Group on Regioselectivity of Pyrrole Acylation
| N-Protecting Group | Acylating Agent | Lewis Acid | Major Product | Yield (%) | Reference |
| Tosyl | Acetyl chloride | AlCl₃ | 3-Acetylpyrrole | 61 | [2] |
| Tosyl | Acetyl chloride | SnCl₄ | 2-Acetylpyrrole | 75 | [2] |
| Benzenesulfonyl | Acetyl chloride | AlCl₃ | 3-Acetylpyrrole | 78 | [2] |
| Troc | Acetic Anhydride | Tf₂O | 2-Acetylpyrrole | 81 |
Table 2: Regioselectivity in the Friedel-Crafts Alkylation of Pyrrole-2-carbaldehyde
| Reaction Time | Product | Regioselectivity | Yield (%) | Reference |
| 2 hours | 4-tert-butyl-pyrrole-2-carbaldehyde | Kinetic | 65-75 | [3] |
| 24 hours | 5-tert-butyl-pyrrole-2-carbaldehyde | Thermodynamic | 65-75 | [3] |
Note: Data for acylation of pyrrole-2-carbaldehyde is limited; this alkylation data provides a strong indication of expected regioselectivity for acylation.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of N-Tosyl-pyrrole
This protocol is adapted for achieving C3-acylation on an N-tosyl protected pyrrole, which can be modified for pyrrole-2-carbaldehyde substrates.
Materials:
-
N-Tosyl-pyrrole derivative
-
Anhydrous dichloromethane (DCM)
-
Anhydrous aluminum chloride (AlCl₃)
-
Acyl chloride
-
Ice
-
Dilute HCl
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of N-tosyl-pyrrole (1.0 equiv) in dry DCM at 0 °C under a nitrogen atmosphere, add AlCl₃ (1.2 equiv) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add the desired acyl chloride (1.2 equiv) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Acylation of N-Alkoxycarbonyl Pyrroles
This protocol is suitable for achieving C2-acylation on N-alkoxycarbonyl protected pyrroles.
Materials:
-
N-Alkoxycarbonyl-pyrrole derivative
-
Anhydrous dichloromethane (DCM)
-
Carboxylic acid
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Saturated sodium carbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a nitrogen-purged flask containing the N-alkoxycarbonyl pyrrole (1 equiv) and the carboxylic acid (1 equiv) in dry DCM, add trifluoromethanesulfonic anhydride (1.2 equiv) dropwise at 0 °C.
-
Allow the reaction to stir while warming to room temperature and monitor by TLC.
-
Upon completion, dilute the reaction with DCM and wash with a 1 M aqueous solution of sodium carbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Visualizations
Diagram 1: Factors Influencing Regioselectivity in Pyrrole Acylation
Caption: Key factors determining the regiochemical outcome of pyrrole-2-carbaldehyde acylation.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: A step-by-step guide to optimize for either C4 or C5 acylation products.
Diagram 3: General Experimental Workflow for Friedel-Crafts Acylation
Caption: A generalized workflow for performing a Friedel-Crafts acylation reaction.
References
Technical Support Center: Scale-up Synthesis of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up synthesis.
Issue 1: Low Yield of the Desired Product
Q: We are experiencing a significant drop in yield for the Friedel-Crafts chloroacetylation of 1H-pyrrole-2-carbaldehyde upon scaling up the reaction from lab-scale to pilot-plant scale. What are the potential causes and solutions?
A: A drop in yield during scale-up of Friedel-Crafts acylations is a common challenge. Several factors could be contributing to this issue:
-
Inefficient Mixing and Mass Transfer: In larger reactors, inefficient stirring can lead to localized overheating or poor distribution of reactants and catalysts, resulting in increased side product formation.
-
Solution: Ensure the reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. Consider using baffles to improve mixing efficiency.
-
-
Heat Transfer Limitations: Exothermic reactions can be difficult to control on a larger scale. Poor heat dissipation can lead to a rise in temperature, promoting decomposition of the starting material or product and favoring side reactions.
-
Solution: Implement a robust cooling system and monitor the internal reaction temperature closely. A slower, controlled addition of the acylating agent or catalyst can also help manage the exotherm.
-
-
Catalyst Deactivation or Heterogeneity: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. On a larger scale, there's a higher probability of exposure to atmospheric moisture during transfers, leading to deactivation.
-
Solution: Handle all reagents and solvents under strictly anhydrous conditions. Use an inert atmosphere (e.g., nitrogen or argon) throughout the process.
-
-
Order of Reagent Addition: The sequence of adding reactants can significantly impact the reaction outcome.
-
Solution: A systematic evaluation of the order of addition should be performed at a smaller scale before scaling up. For instance, adding the pyrrole substrate to a pre-formed complex of the Lewis acid and chloroacetyl chloride might be optimal.
-
Issue 2: Formation of Impurities and Side Products
Q: Our scaled-up reaction is producing a significant amount of a dark, polymeric material, and we are also observing the formation of an isomeric byproduct. How can we minimize these impurities?
A: The formation of polymeric material and isomers is often linked to the reactive nature of the pyrrole ring, especially under strong acidic conditions.
-
Polymerization: Pyrroles are susceptible to acid-catalyzed polymerization.
-
Solution: Maintain a low reaction temperature to minimize polymerization. The choice of a milder Lewis acid, if compatible with the reaction, could also be beneficial.
-
-
Isomer Formation: While the formyl group at the 2-position is deactivating, acylation can still occur at other positions on the pyrrole ring, particularly the 5-position.
-
Solution: The regioselectivity of Friedel-Crafts acylation on pyrroles can be influenced by the choice of Lewis acid and solvent.[1] Experimenting with different Lewis acids (e.g., SnCl₄, ZnCl₂) or solvent systems on a small scale may improve selectivity. Protecting the pyrrole nitrogen with a bulky group can also direct acylation to the desired position, although this adds extra steps to the synthesis.
-
Issue 3: Difficulties in Product Isolation and Purification
Q: We are struggling with the purification of this compound on a large scale. The crude product is an oil that is difficult to crystallize, and column chromatography is not feasible for the quantities we are working with.
A: Large-scale purification requires methods that are both efficient and scalable.
-
Work-up Procedure: The work-up is critical for removing the catalyst and other water-soluble byproducts.
-
Solution: A carefully controlled quench of the reaction mixture with ice and water is crucial. The pH of the aqueous layer should be adjusted to ensure the product remains in the organic phase.[2] An extraction with a suitable organic solvent, followed by washes with brine and a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities.
-
-
Crystallization: If the product is an oil, it may be due to residual solvent or impurities.
-
Solution: Try to obtain a seed crystal by performing the purification on a small scale via chromatography. If the pure product is indeed a solid, using a seed crystal during the large-scale crystallization can induce precipitation. Experiment with different solvent systems for crystallization. A solvent/anti-solvent approach is often effective.
-
-
Alternative Purification: If crystallization is not viable, other scalable purification techniques can be explored.
-
Solution: Distillation under high vacuum could be an option if the product is thermally stable. Alternatively, forming a solid derivative (e.g., a Schiff base) that can be easily crystallized and then hydrolyzed back to the aldehyde might be a feasible, albeit longer, route.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for the scale-up production of this compound?
A1: A common and effective route is a two-step process involving the Vilsmeier-Haack formylation of pyrrole to produce 1H-pyrrole-2-carbaldehyde, followed by a Friedel-Crafts acylation with chloroacetyl chloride.[2][3] A one-pot synthesis combining these two reactions has also been reported for a similar compound and could be adapted.[2]
Q2: Which Lewis acid is most suitable for the Friedel-Crafts chloroacetylation step on a large scale?
A2: Aluminum chloride (AlCl₃) is a commonly used and potent Lewis acid for Friedel-Crafts acylations.[1][2] However, its high reactivity can sometimes lead to side reactions. For a more controlled reaction on a larger scale, exploring milder Lewis acids such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) might be beneficial, although this could require optimization of the reaction conditions.
Q3: What are the critical safety precautions to consider during the scale-up of this synthesis?
A3: Both the Vilsmeier-Haack and Friedel-Crafts reactions involve hazardous reagents and require strict safety protocols.
-
Corrosive and Reactive Reagents: Phosphorus oxychloride (POCl₃), chloroacetyl chloride, and Lewis acids like AlCl₃ are corrosive and react violently with water. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: Both reaction steps can be exothermic. Ensure the reactor is equipped with an efficient cooling system and a temperature probe to monitor the internal temperature. Add reagents slowly and in a controlled manner to manage the heat evolution.
-
Gas Evolution: The Vilsmeier-Haack reaction can evolve hydrogen chloride gas.[4] Ensure the reactor is properly vented to a scrubbing system.
Q4: How can we monitor the progress of the reaction on a large scale?
A4: Regular monitoring of the reaction is crucial for determining the endpoint and minimizing byproduct formation. High-Performance Liquid Chromatography (HPLC) is a reliable method for tracking the consumption of the starting material and the formation of the product. Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment of the reaction progress.
Data Presentation
Table 1: Comparison of Lewis Acids in Friedel-Crafts Acylation (Illustrative)
| Lewis Acid | Stoichiometry (eq.) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| AlCl₃ | 2.2 | 0 to RT | 4 | 70 | 85 |
| SnCl₄ | 2.2 | RT | 8 | 65 | 90 |
| ZnCl₂ | 2.5 | 50 | 12 | 50 | 92 |
Note: This data is illustrative and serves as an example for comparison. Actual results may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Pyrrole
-
To a stirred solution of N,N-dimethylformamide (DMF) (1.1 eq.) in an appropriate solvent (e.g., 1,2-dichloroethane) in a reactor under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃) (1.1 eq.) while maintaining the temperature below 10°C.
-
Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Cool the mixture to 0-5°C and add a solution of pyrrole (1.0 eq.) in the same solvent dropwise, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-60°C) for 1-2 hours, or until reaction completion is confirmed by HPLC or TLC.
-
Cool the reaction mixture to room temperature and quench by slowly adding it to a stirred mixture of ice and water.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1H-pyrrole-2-carbaldehyde.
Protocol 2: Friedel-Crafts Chloroacetylation of 1H-pyrrole-2-carbaldehyde
-
To a suspension of aluminum chloride (AlCl₃) (2.2 eq.) in a dry, inert solvent (e.g., 1,2-dichloroethane) under an inert atmosphere, add chloroacetyl chloride (1.2 eq.) dropwise at 0-5°C.
-
Stir the mixture for 15-30 minutes at this temperature.
-
Add a solution of 1H-pyrrole-2-carbaldehyde (1.0 eq.) in the same solvent dropwise, maintaining the temperature below 10°C.
-
After the addition, allow the reaction to stir at room temperature for 3-5 hours, or until completion is confirmed by HPLC or TLC.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization or another suitable method.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Acetyl-1H-pyrrole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing Temperature Control in Exothermic Pyrrole Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance on managing the thermal hazards associated with exothermic pyrrole acylation reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring safer and more reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in pyrrole acylation reactions?
A1: Pyrrole acylation, particularly Friedel-Crafts acylation, is often a highly exothermic process, meaning it releases a significant amount of heat.[1] Failure to control this heat can lead to a rapid increase in reaction temperature, a phenomenon known as a thermal runaway.[1] This can result in several undesirable outcomes, including:
-
Side Reactions and Impurity Formation: Elevated temperatures can promote the formation of byproducts, such as polymers and diacylated species, reducing the yield and purity of the desired product.[2]
-
Product Degradation: The desired acylpyrrole product may be sensitive to high temperatures and can decompose.[2]
-
Safety Hazards: In a worst-case scenario, a runaway reaction can cause the solvent to boil violently, leading to a dangerous pressure buildup in the reaction vessel and potentially an explosion.[3][4]
Q2: What are the primary factors influencing the exothermicity of a pyrrole acylation reaction?
A2: The heat generated is influenced by several factors:
-
The specific acylating agent and Lewis acid used: Stronger Lewis acids and more reactive acylating agents can lead to a more vigorous and exothermic reaction.
-
The concentration of reactants: Higher concentrations of reactants will result in a faster reaction rate and a more significant release of heat in a shorter amount of time.
-
The rate of addition of reagents: Adding a reactive reagent too quickly can overwhelm the cooling capacity of the system, leading to a rapid temperature increase.[5]
-
The efficiency of mixing: Poor mixing can create localized "hot spots" where the temperature is significantly higher than in the bulk of the reaction mixture.[6]
Q3: What are some preliminary steps I can take to mitigate thermal risks before starting my experiment?
A3: Before beginning a pyrrole acylation, it is crucial to:
-
Conduct a thorough literature review: Understand the potential hazards associated with the specific reagents and reaction conditions you plan to use.
-
Perform a risk assessment: Identify potential failure points in your experimental setup and have a clear plan to address them.
-
Start with a small-scale reaction: Before attempting a large-scale synthesis, perform the reaction on a smaller scale to gauge its exothermicity and identify any potential issues.
-
Ensure proper equipment setup: Use a reaction vessel of an appropriate size, ensure efficient stirring, and have a reliable method for monitoring the internal reaction temperature.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
Question: I am observing a sudden and rapid increase in temperature while adding my acylating agent/Lewis acid. What should I do, and how can I prevent this in the future?
Answer: A rapid temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal.
Immediate Actions:
-
Stop the addition of the reagent immediately.
-
Increase the efficiency of your cooling system. If using an ice bath, ensure it is well-stirred and contains a sufficient amount of ice.
-
If the temperature continues to rise uncontrollably, be prepared to execute an emergency quench. This may involve adding a pre-chilled, inert solvent or a quenching agent to rapidly cool and dilute the reaction.
Preventative Measures:
-
Slow down the rate of addition: Add the reactive reagent dropwise or via a syringe pump to maintain a steady internal temperature.[1]
-
Pre-cool the reaction mixture: Before starting the addition, cool the solution containing the pyrrole substrate to a lower temperature (e.g., 0 °C or -78 °C).
-
Ensure efficient stirring: Vigorous stirring helps to dissipate heat and prevent the formation of localized hot spots.[6]
-
Use a more dilute solution: Increasing the volume of the solvent can help to absorb the heat generated by the reaction.
Issue 2: The reaction temperature is not decreasing even with external cooling.
Question: I have my reaction flask in a cooling bath, but the internal temperature is still rising. What could be the problem?
Answer: This is a serious situation that could indicate the beginning of a thermal runaway. The heat generated by the reaction is greater than the cooling capacity of your setup.
Possible Causes and Solutions:
-
Inadequate Cooling Bath: The cooling bath may not have a low enough temperature or sufficient thermal mass to absorb the heat.
-
Solution: Switch to a more potent cooling bath. For example, if an ice-water bath is insufficient, consider a dry ice/acetone or dry ice/acetonitrile bath for lower temperatures.[7]
-
-
Poor Heat Transfer: There may be poor thermal contact between the reaction flask and the cooling bath.
-
Solution: Ensure the cooling bath is well-stirred and that the flask is immersed to a level above the reaction mixture.
-
-
Accumulation of Unreacted Reagents: If the initial reaction temperature was too low, the added reagent may not have reacted immediately, leading to its accumulation. A subsequent small temperature increase could then trigger a rapid reaction of all the accumulated reagent.[5]
-
Solution: In future experiments, ensure the reaction is initiated at a temperature where the added reagent reacts promptly but controllably. Monitor the reaction progress closely.
-
Issue 3: How do I choose the appropriate cooling method for my reaction scale?
Question: What are the best cooling options for laboratory-scale pyrrole acylation reactions?
Answer: The choice of cooling method depends on the target temperature and the scale of the reaction.
For Small to Medium Laboratory Scale (up to 1 L):
-
Cooling Baths: These are the most common and versatile options. The choice of bath determines the achievable temperature.[7][8]
-
Circulating Chillers: These provide precise and stable temperature control and are ideal for longer reactions. They circulate a coolant through a jacketed reaction vessel.[9]
For Larger Scale (Pilot Plant and Beyond):
-
Jacketed Reactors: These reactors have a secondary jacket through which a cooling fluid is circulated to control the temperature of the internal vessel.[6][9]
-
Heat Exchangers: For very large-scale or highly exothermic reactions, external heat exchangers may be used to provide additional cooling capacity.[6][10]
Data Presentation
Table 1: Common Laboratory Cooling Baths and Their Approximate Temperatures
| Cooling Bath Composition | Approximate Temperature (°C) | Notes |
| Ice / Water | 0 | Most common and readily available. |
| Ice / Saturated NaCl | -15 to -5 | A simple way to achieve sub-zero temperatures. |
| Dry Ice / Acetonitrile | -40 | Use in a well-ventilated area. |
| Dry Ice / Acetone | -78 | A very common low-temperature bath. Use in a well-ventilated area. |
| Liquid Nitrogen / Dichloromethane | -92 | Requires careful handling of liquid nitrogen and a chlorinated solvent. |
Data sourced from the University of Rochester, Department of Chemistry.[7]
Experimental Protocols
Protocol 1: Temperature-Controlled Friedel-Crafts Acylation of N-Tosylpyrrole
This protocol outlines a general procedure for the C3-acylation of N-p-toluenesulfonylpyrrole with an acyl chloride, emphasizing temperature control measures.
Materials:
-
N-p-toluenesulfonylpyrrole
-
Anhydrous dichloromethane (DCM)
-
Aluminum chloride (AlCl₃)
-
Acyl chloride (e.g., acetyl chloride)
-
Nitrogen or Argon gas supply
-
Ice/water bath
-
Dry ice/acetone bath (for standby)
-
Thermometer or thermocouple probe
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer or thermocouple to monitor the internal temperature, a nitrogen/argon inlet, and a dropping funnel.
-
Initial Cooling: Place the flask in an ice/water bath and allow it to cool to 0 °C.
-
Substrate and Solvent: To the cooled flask, add N-p-toluenesulfonylpyrrole (1.0 equivalent) and anhydrous DCM under a positive pressure of inert gas. Stir the mixture until the pyrrole derivative is fully dissolved.
-
Lewis Acid Addition: While maintaining the internal temperature at 0-5 °C, slowly and portion-wise add aluminum chloride (1.2 equivalents). A slight exotherm may be observed. Ensure the temperature does not rise above 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.2 equivalents) to the dropping funnel. Add the acyl chloride dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. If a significant exotherm is observed, slow down the addition rate and/or use a more potent cooling bath.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or warm to room temperature, depending on the reactivity of the substrate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath. CAUTION: The quenching process is also exothermic. Slowly and carefully pour the reaction mixture into a separate beaker containing a stirred mixture of crushed ice and dilute HCl.
-
Workup: Proceed with the standard aqueous workup and purification.
Mandatory Visualizations
Caption: Workflow for managing exotherms in pyrrole acylation.
Caption: Troubleshooting guide for a potential runaway reaction.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 4. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. amarequip.com [amarequip.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. asynt.com [asynt.com]
- 10. quora.com [quora.com]
Technical Support Center: Alternative Catalysts for the Chloroacetylation of Pyrrole Rings
This technical support center is designed for researchers, scientists, and drug development professionals seeking alternative, greener methods for the chloroacetylation of pyrrole rings. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main drawbacks of traditional Lewis acid catalysts for pyrrole chloroacetylation?
A1: Traditional Lewis acids like aluminum chloride (AlCl₃) are effective for Friedel-Crafts acylation. However, they suffer from several drawbacks, including the need for stoichiometric amounts, which leads to large volumes of hazardous waste during workup.[1][2] These catalysts are also highly sensitive to moisture and can lead to catalyst deactivation and reproducibility issues.[1][2]
Q2: What are the primary "green" alternative catalysts for the chloroacetylation of pyrrole?
A2: Greener alternatives to conventional Lewis acids primarily fall into two categories:
-
Heterogeneous Solid Acids: These include materials like zeolites, clays (e.g., montmorillonite), and supported sulfonic acids.[1][3][4] Their main advantage is ease of separation from the reaction mixture, potential for recyclability, and reduced waste generation.[2][3]
-
Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts.[5][6] Acidic ionic liquids are particularly relevant for Friedel-Crafts type reactions.[6] They are non-volatile and can often be recycled, contributing to a more sustainable process.[5][6]
Q3: How do heterogeneous solid acid catalysts work in chloroacetylation?
A3: Heterogeneous solid acids possess active sites (Brønsted or Lewis acid sites) on their surface that can activate the chloroacetyl chloride, making it more electrophilic.[1][4] The pyrrole ring then attacks this activated species. The porous structure of catalysts like zeolites can also impart shape selectivity to the reaction.[3]
Q4: Can ionic liquids be reused, and how does this impact the process?
A4: Yes, a significant advantage of many ionic liquids is their potential for recyclability.[5] After the reaction, the product can often be extracted with a conventional organic solvent, leaving the ionic liquid behind to be used in subsequent reactions. This reduces catalyst cost and waste, making the overall process more economical and environmentally friendly.
Troubleshooting Guides
Heterogeneous Solid Acid Catalysts (e.g., Zeolites, Clays)
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Catalyst deactivation: Water or other impurities in the reactants or solvent can poison the acid sites. 2. Insufficient catalyst activity: The chosen catalyst may not be acidic enough for the reaction. 3. Mass transfer limitations: The pores of the catalyst may be too small for the reactants to access the active sites. | 1. Ensure anhydrous conditions: Dry all solvents and reactants thoroughly before use. Consider pre-activating the catalyst by heating under vacuum. 2. Screen different catalysts: Test a range of solid acids with varying acidity (e.g., different types of zeolites like H-BEA, H-ZSM-5). 3. Use a catalyst with a larger pore size: Consider mesoporous materials if steric hindrance is suspected. |
| Low selectivity (mixture of isomers) | 1. Reaction temperature is too high: This can lead to the formation of thermodynamically favored, but undesired, isomers. 2. Non-specific active sites: The catalyst may have a variety of acid sites leading to different reaction pathways. | 1. Optimize reaction temperature: Start with a lower temperature and gradually increase it while monitoring the product distribution. 2. Catalyst modification: Consider modifying the catalyst to improve its shape selectivity. |
| Difficult product separation | 1. Adsorption of product onto the catalyst surface. | 1. Choose an appropriate solvent for extraction: A solvent that has a high affinity for the product but a low affinity for the catalyst should be used. 2. Consider post-reaction washing of the catalyst. |
| Catalyst loses activity upon recycling | 1. Leaching of active species. 2. Fouling of the catalyst surface by polymeric byproducts. | 1. Use a more robust catalyst support. 2. Regenerate the catalyst: This may involve washing with a suitable solvent or calcination to burn off organic residues. |
Ionic Liquid Catalysts
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Insufficient acidity of the ionic liquid. 2. High viscosity of the ionic liquid: This can hinder mass transfer and slow down the reaction rate. | 1. Select a more acidic ionic liquid: Chloroaluminate-based ionic liquids are highly acidic, but also moisture-sensitive.[7] Brønsted acidic ILs can also be effective. 2. Increase the reaction temperature: This will decrease the viscosity and improve mixing. 3. Use a co-solvent: Adding a small amount of a compatible organic solvent can reduce viscosity. |
| Formation of byproducts | 1. Side reactions catalyzed by the ionic liquid. | 1. Screen different ionic liquids: The cation and anion of the IL can influence the reaction pathway. 2. Optimize reaction conditions: Adjusting the temperature and reaction time can help to minimize byproduct formation. |
| Difficult product isolation | 1. High solubility of the product in the ionic liquid. | 1. Use an extraction solvent in which the product is highly soluble and the ionic liquid is immiscible. 2. Consider distillation if the product is volatile. |
| Ionic liquid degradation | 1. Reaction with reactants or products at high temperatures. | 1. Ensure the chosen ionic liquid is stable under the reaction conditions. 2. Avoid excessively high temperatures. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation of Aromatic Compounds (Illustrative Data)
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reusability |
| Conventional Lewis Acid | |||||
| AlCl₃ | 120 | 0 - RT | 2 - 6 | 70-95 | No |
| Heterogeneous Solid Acids | |||||
| Zeolite H-BEA | 10-20 (wt%) | 80 - 120 | 4 - 24 | 60-90 | Yes (3-5 cycles) |
| Montmorillonite K-10 | 20-50 (wt%) | 60 - 100 | 6 - 12 | 50-85 | Yes (2-4 cycles) |
| Ionic Liquids | |||||
| [bmim][HSO₄] | 20-30 | 80 - 110 | 3 - 8 | 65-92 | Yes (up to 5 cycles) |
| [emim][OTf] | 15-25 | 70 - 100 | 4 - 10 | 70-95 | Yes (up to 6 cycles) |
Note: This table presents illustrative data based on general trends in Friedel-Crafts acylation. Specific conditions and results for the chloroacetylation of pyrrole may vary and require experimental optimization.
Experimental Protocols
General Protocol for Chloroacetylation of Pyrrole using a Heterogeneous Solid Acid Catalyst
-
Catalyst Activation: The solid acid catalyst (e.g., Zeolite H-BEA, 20 wt% with respect to pyrrole) is activated by heating at 120°C under vacuum for 4 hours to remove adsorbed water.
-
Reaction Setup: To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated catalyst, the pyrrole substrate (1 equivalent), and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Addition of Acylating Agent: While stirring the suspension, slowly add chloroacetyl chloride (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the catalyst and wash it with the reaction solvent. The filtrate is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Catalyst Recycling: The recovered catalyst is washed with a suitable solvent, dried, and can be reactivated for subsequent runs.
General Protocol for Chloroacetylation of Pyrrole using an Acidic Ionic Liquid
-
Reaction Setup: In a round-bottom flask, combine the pyrrole substrate (1 equivalent) and the acidic ionic liquid (e.g., [bmim][HSO₄], 30 mol%).
-
Addition of Acylating Agent: With vigorous stirring, add chloroacetyl chloride (1.1 equivalents) dropwise to the mixture. An initial exotherm may be observed.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) and monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture. Extract the product with an organic solvent in which the ionic liquid is immiscible (e.g., diethyl ether or ethyl acetate). Repeat the extraction multiple times.
-
Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
-
Ionic Liquid Recycling: The remaining ionic liquid can be washed with the extraction solvent and dried under vacuum to be reused.
Visualizations
Caption: Workflow for Chloroacetylation using a Heterogeneous Catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Lewis Acidic Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Spectroscopic Comparison of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde and its Positional Isomers
For Immediate Release
This guide presents a comparative analysis of the predicted spectroscopic properties of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde and its 3- and 5- positional isomers. Due to a lack of available experimental data for these specific compounds, this comparison is based on established spectroscopic principles and data from analogous structures. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry to aid in the identification and characterization of these and similar molecules.
The differentiation of these isomers is critical in synthetic chemistry and pharmaceutical development, as the position of the chloroacetyl group on the pyrrole ring is expected to significantly influence the spectroscopic signatures and, consequently, the biological activity of the compounds. This guide provides predicted ¹H NMR, ¹³C NMR, and IR data, alongside standardized experimental protocols for obtaining such spectra.
Predicted Spectroscopic Data Comparison
The following table summarizes the predicted spectroscopic data for the 3-, 4-, and 5-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde isomers. These predictions are derived from known substituent effects on the pyrrole ring and characteristic frequencies of the functional groups.
| Spectroscopic Technique | Predicted Data for 3-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde | Predicted Data for this compound | Predicted Data for 5-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde |
| ¹H NMR (ppm) | ~9.6 (s, 1H, CHO), ~7.2 (m, 1H, H-5), ~6.8 (m, 1H, H-4), ~4.8 (s, 2H, CH₂Cl), NH proton (broad, variable) | ~9.5 (s, 1H, CHO), ~7.4 (d, 1H, H-5), ~7.0 (d, 1H, H-3), ~4.7 (s, 2H, CH₂Cl), NH proton (broad, variable) | ~9.4 (s, 1H, CHO), ~7.1 (d, 1H, H-3), ~6.4 (d, 1H, H-4), ~4.6 (s, 2H, CH₂Cl), NH proton (broad, variable) |
| ¹³C NMR (ppm) | ~190 (C=O, acetyl), ~180 (C=O, aldehyde), ~135 (C-2), ~130 (C-3), ~125 (C-5), ~115 (C-4), ~45 (CH₂Cl) | ~192 (C=O, acetyl), ~178 (C=O, aldehyde), ~138 (C-4), ~132 (C-2), ~128 (C-5), ~118 (C-3), ~46 (CH₂Cl) | ~188 (C=O, acetyl), ~177 (C=O, aldehyde), ~145 (C-5), ~133 (C-2), ~120 (C-3), ~110 (C-4), ~44 (CH₂Cl) |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1700 (C=O stretch, aldehyde), ~1680 (C=O stretch, ketone), ~1400 (C-N stretch), ~750 (C-Cl stretch) | ~3300 (N-H stretch), ~1705 (C=O stretch, aldehyde), ~1685 (C=O stretch, ketone), ~1410 (C-N stretch), ~750 (C-Cl stretch) | ~3300 (N-H stretch), ~1695 (C=O stretch, aldehyde), ~1675 (C=O stretch, ketone), ~1405 (C-N stretch), ~750 (C-Cl stretch) |
| Mass Spec (m/z) | Predicted [M]+ at 171.01, [M+2]+ at 173.01 (due to ³⁷Cl isotope) | Predicted [M]+ at 171.01, [M+2]+ at 173.01 (due to ³⁷Cl isotope) | Predicted [M]+ at 171.01, [M+2]+ at 173.01 (due to ³⁷Cl isotope) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 8-16.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source. The ESI source can be coupled to a variety of mass analyzers, such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or in negative ion mode to observe the deprotonated molecule [M-H]⁻. The characteristic isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be observed for the molecular ion peak.
-
Mass range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of a target isomer, such as this compound.
Caption: Synthesis and characterization workflow for a target isomer.
A Comparative Analysis of Vilsmeier-Haack vs. Friedel-Crafts for Pyrrole Acylation
For researchers, scientists, and professionals in drug development, the acylation of pyrrole is a cornerstone transformation for building molecular complexity. The introduction of an acyl group provides a critical synthetic handle for constructing a vast array of pharmacologically active compounds. Among the available methods, the Vilsmeier-Haack reaction and the Friedel-Crafts acylation are two of the most prominent. This guide provides an objective, data-driven comparison of these two methods, highlighting their respective mechanisms, advantages, and limitations to inform the selection of the optimal synthetic strategy.
At a Glance: Key Differences
| Feature | Vilsmeier-Haack Acylation | Friedel-Crafts Acylation |
| Electrophile | Chloroiminium salt (Vilsmeier reagent), a weak electrophile.[1] | Acylium ion, a strong electrophile. |
| Reagents | Substituted amide (e.g., DMF) + POCl₃, SOCl₂, or oxalyl chloride.[2][3] | Acyl halide or anhydride + Lewis acid (e.g., AlCl₃, SnCl₄) or organocatalyst (e.g., DBN).[4] |
| Reaction Conditions | Generally mild (0 °C to 80 °C), avoids strongly acidic catalysts.[2] | Can range from cryogenic to reflux temperatures; traditional methods require stoichiometric, moisture-sensitive Lewis acids.[5] |
| Substrate Scope | Ideal for electron-rich aromatics and heterocycles like pyrrole, furan, and indole.[2][6] | Broad for many aromatics, but can cause polymerization of highly reactive heterocycles like pyrrole unless modified catalysts are used.[7] |
| Primary Product | Typically aldehydes (formylation) when using DMF, but ketones are possible with other amides.[3][8] | Ketones. Direct formylation is difficult due to the instability of formyl chloride.[1] |
| Key Limitations | The electrophile is less reactive, limiting its use on electron-deficient rings. | Strong Lewis acids can be incompatible with sensitive functional groups and cause polymerization of pyrrole. Carbocation rearrangements are not an issue for acylation. |
Delving into the Mechanisms
The fundamental difference between the two reactions lies in the nature of the electrophile generated.
The Vilsmeier-Haack reaction utilizes a relatively weak, pre-formed electrophile called the Vilsmeier reagent. This chloroiminium ion is generated from the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[9] Because the electrophile is mild, the reaction is highly effective for electron-rich systems like pyrrole and avoids the harsh conditions that can lead to substrate degradation.[8]
Conversely, the classic Friedel-Crafts acylation generates a highly reactive acylium ion in situ through the interaction of an acyl chloride or anhydride with a strong Lewis acid, such as aluminum chloride (AlCl₃).[5] While powerful, this potent electrophile and the strongly acidic conditions can cause polymerization of the electron-rich pyrrole ring. However, modern protocols have successfully mitigated this issue by using milder Lewis acids or nucleophilic organocatalysts, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), which activate the acylating agent without inducing polymerization.[4][10]
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. websites.umich.edu [websites.umich.edu]
- 6. benchchem.com [benchchem.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
"biological activity screening of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde derivatives"
A Comparative Analysis of the Biological Activities of Pyrrole-2-Carbaldehyde Derivatives
Disclaimer: Extensive literature searches did not yield specific biological activity data for 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde derivatives. This guide, therefore, provides a comparative overview of the biological activities of structurally related pyrrole-2-carbaldehyde and pyrrole-2-carboxamide derivatives based on available scientific literature. The information presented herein is intended for researchers, scientists, and drug development professionals.
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of pyrrole exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[2][3] This guide focuses on the biological screening of various substituted pyrrole-2-carbaldehyde and related derivatives, presenting a comparative analysis of their activities and the experimental protocols used for their evaluation.
Comparative Biological Activity Data
The biological activities of pyrrole derivatives are highly dependent on the nature and position of substituents on the pyrrole ring. The following tables summarize the quantitative data from various studies, showcasing the diverse pharmacological profiles of these compounds.
Table 1: Antibacterial Activity of Pyrrole-2-Carboxamide Derivatives
| Compound ID | Substituent at N1 | Substituent on Amide | Test Organism | MIC (µg/mL) | Reference |
| 4i | 4-chlorobenzyl | 4-chlorophenyl | Klebsiella pneumoniae | 1.02 | [4] |
| Escherichia coli | 1.56 | [4] | |||
| Pseudomonas aeruginosa | 3.56 | [4] | |||
| 4j | 4-chlorobenzyl | 4-fluorophenyl | Klebsiella pneumoniae | 3.39 | [4] |
| GS4 | H | 4-chlorobenzylidene | Mycobacterium tuberculosis H37Rv | <0.8 | [5] |
| GS2 | H | 2-chlorobenzylidene | Mycobacterium tuberculosis H37Rv | 1.6 | [5] |
| GS3 | H | 3-chlorobenzylidene | Mycobacterium tuberculosis H37Rv | 1.6 | [5] |
Table 2: Anticancer and Cytotoxic Activity of Various Pyrrole Derivatives
| Compound Class | Compound | Cell Line | Activity | Measurement | Reference |
| Pyrrolyl Benzohydrazide | C8 | A549 (Lung) | IC50 | 9.54 µM | [6] |
| Pyrrolyl Benzohydrazide | C18 | A549 (Lung) | IC50 | 10.38 µM | [6] |
| Pyrrole Derivative | 4d | LoVo (Colon) | 54.19% viability decrease | at 50 µM | [6] |
| Pyrrole Derivative | 4a | LoVo (Colon) | 30.87% viability decrease | at 50 µM | [6] |
| 2-Acyl-5-hydroxypyrrole | Mycalazal derivatives | Various | Moderate to strong cytotoxicity | - | [7] |
Table 3: Antioxidant and Other Biological Activities
| Compound/Derivative | Biological Activity | Assay/Model | Key Finding | Reference |
| Pyrrole derivatives | Antioxidant | 6-OHDA induced neurotoxicity in PC12 cells | Reduced MDA levels | [2] |
| Pyrrole-2-carbaldehyde (Py-2-C) | NQO1 Inducing Activity | Hepa 1c1c7 cell line | Moderate induction | [7] |
| Schiff base of 1H-pyrrole-2-carbohydrazide | Anthelmintic | M. konkanensis & P. corethruses | Potent activity with mean paralyzing time of 11.27 mins | [3] |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for key biological assays cited in the literature for screening pyrrole derivatives.
Antimicrobial Activity Screening (Broth Microdilution Method)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.[4]
-
Preparation of Test Compounds: Stock solutions of the synthesized pyrrole derivatives are prepared in a suitable solvent like DMSO. Serial two-fold dilutions are then made in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the suspension is adjusted to a specific turbidity corresponding to a known concentration of cells (e.g., 0.5 McFarland standard).
-
Incubation: The prepared microtiter plates are inoculated with the microbial suspension and incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4] Visual inspection or the use of an indicator dye like Alamar Blue can aid in the determination.[5]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[6]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrrole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage relative to the untreated control cells.
Visualizing the Research Workflow
The following diagrams illustrate the typical workflow for the synthesis and biological screening of novel chemical compounds and a conceptual signaling pathway that could be targeted by anticancer pyrrole derivatives.
Caption: A generalized workflow for the synthesis, biological screening, and further development of novel pyrrole derivatives.
References
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. brieflands.com [brieflands.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. vlifesciences.com [vlifesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities [mdpi.com]
"antimicrobial activity of compounds derived from 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde"
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of the antimicrobial activity of pyrrole derivatives, with a conceptual focus on compounds structurally related to 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde. Direct experimental data for this compound was not available in the reviewed literature. The data presented herein is synthesized from studies on various substituted pyrrole derivatives to benchmark the potential performance of this class of compounds against established antimicrobial agents.
The pyrrole ring is a core structural motif in numerous natural and synthetic compounds exhibiting a wide range of biological activities.[1][2][3] Its derivatives have garnered significant interest in the search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[4][5] This guide aims to provide a comparative analysis of the antimicrobial efficacy of substituted pyrrole derivatives, with a particular focus on those bearing functionalities that may enhance their biological activity.
Quantitative Antimicrobial Activity Data
The antimicrobial activity of various pyrrole derivatives has been evaluated against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and zones of inhibition reported in several studies.
Table 1: Antibacterial Activity of Selected Pyrrole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Pyrrole-2-carboxamides (4a, 4c, 4f, 4g, 4h, 4i, 4j) | - | - | 1.56 - 6.35 | 3.56 - 6.35 | [6][7] |
| 4-phenylpyrrole-2-carboxamides (5c, 5e) | - | - | 6.05 | 6.05 | [7] |
| 1,5-diaryl-2-methyl-3-(4-methylpiperazin-1-yl)methyl-pyrrole (BM212) | 0.7 - 1.5 | - | - | - | [8] |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | 3.12 - 12.5 | - | 3.12 - 12.5 | - | [5] |
| Streptopyrroles B and C | 0.7 - 2.9 µM | 0.7 - 2.9 µM | - | - | [5] |
| Aconicaramide | 800 | - | - | - | [1] |
| Tetracycline (Standard) | - | - | - | - | [4] |
| Ciprofloxacin (Standard) | - | - | 2 | - | [5] |
Table 2: Antifungal Activity of Selected Pyrrole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| Pyrrole-2-carboxamides (4a-j) | >100 | >100 | [6][7] |
| 4-phenylpyrrole-2-carboxamides (5a-j) | >100 | >100 | [7] |
| Pyrrolo[2,3-d]pyrimidines | Potent activity | Potent activity | [2] |
| Schiff base derivatives of 1H-pyrrole-2-carbohydrazide (3a, 3g, 3h) | Potent activity | Potent activity | [9] |
Note: A lower MIC value indicates higher antimicrobial activity. Dashes (-) indicate that data was not reported in the cited source.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the antimicrobial activity of chemical compounds.
1. Disk Diffusion Method
This method is used to qualitatively assess antimicrobial activity.
-
Bacterial Culture Preparation: Bacterial strains are grown in a suitable broth medium to a specific turbidity, typically corresponding to a concentration of 10^8 CFU/mL (0.5 McFarland standard).
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The disks are then placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[4]
2. Broth Microdilution Method (for MIC Determination)
This method is used to quantitatively determine the Minimum Inhibitory Concentration (MIC).
-
Compound Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Bacterial Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
Visualizing Antimicrobial Evaluation Workflows
The following diagrams illustrate the typical workflows for evaluating the antimicrobial properties of newly synthesized compounds.
Caption: A generalized workflow for the synthesis and antimicrobial evaluation of novel compounds.
Caption: A detailed workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
References
- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Cytotoxicity of Substituted Pyrrole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Among these, substituted pyrrole derivatives, including pyrrole-2-carbaldehydes and related structures, have emerged as a promising class of cytotoxic agents with potential for anticancer drug development. This guide provides a comparative overview of the cytotoxic performance of various substituted pyrrole derivatives against different cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected substituted pyrrole derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound ID/Name | Substitution Pattern | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 12l | Alkynylated pyrrole derivative | U251 | Glioblastoma | 2.29 ± 0.18 | [1] |
| A549 | Lung Cancer | 3.49 ± 0.30 | [1] | ||
| Compound 10a | Pyrrolo[2,3-d]pyrimidine derivative | PC3 | Prostate Cancer | 0.19 | [2] |
| Compound 10b | Pyrrolo[2,3-d]pyrimidine derivative | MCF-7 | Breast Cancer | 1.66 | [2] |
| Compound 9e | Pyrrolo[2,3-d]pyrimidine derivative | A549 | Lung Cancer | 4.55 | [2] |
| Compound 8f | Tricyclic pyrrolo[2,3-d]pyrimidine | HT-29 | Colon Cancer | 4.55 ± 0.23 | [3] |
| Compound 8g | Tricyclic pyrrolo[2,3-d]pyrimidine | HT-29 | Colon Cancer | 4.01 ± 0.20 | [3] |
| Compound 5k | Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | HepG2 | Liver Cancer | 29 - 59 | [4] |
| MCF-7 | Breast Cancer | 29 - 59 | [4] | ||
| MDA-MB-231 | Breast Cancer | 29 - 59 | [4] | ||
| HeLa | Cervical Cancer | 29 - 59 | [4] |
Experimental Protocols
The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to determine cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
1. Cell Seeding:
- Harvest and count cells from culture. Ensure cell viability is above 90%.
- Seed the cells in a 96-well plate at a predetermined optimal density.
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the test compounds in culture medium.
- Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compounds at different concentrations.
- Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
3. MTT Addition and Incubation:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for an additional 1 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[5][6]
4. Solubilization of Formazan:
- Carefully remove the medium from each well.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7) to each well to dissolve the purple formazan crystals.[5][6]
- Mix gently on an orbital shaker to ensure complete solubilization.
5. Absorbance Measurement:
- Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]
- The absorbance is directly proportional to the number of viable cells.
6. Data Analysis:
- Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for the synthesis and cytotoxic evaluation of novel chemical compounds.
Caption: Workflow for Synthesis and Cytotoxicity Evaluation.
Intrinsic Apoptosis Signaling Pathway
Several studies indicate that cytotoxic pyrrole derivatives induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress and involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases and eventual cell death.[2][7]
Caption: Intrinsic Apoptosis Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
A Comparative Guide to the Reactivity of Chloroacetyl and Bromoacetyl Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the pyrrole scaffold is a cornerstone for the design of a myriad of therapeutic agents.[1][2] The functionalization of this privileged heterocycle is key to modulating its biological activity. Among the various modifications, the introduction of a haloacetyl group serves as a critical step for covalent modification of biological targets. This guide provides an objective comparison of the reactivity of chloroacetyl and bromoacetyl pyrrole derivatives, supported by established chemical principles and representative experimental data, to aid in the rational design of targeted covalent inhibitors and chemical probes.
Executive Summary
The inherent reactivity of haloacetyl groups is dictated by the nature of the halogen, which functions as a leaving group in nucleophilic substitution reactions. It is a well-established principle in organic chemistry that bromide is a better leaving group than chloride. This is attributed to bromide's lower basicity and the weaker carbon-bromine bond compared to the carbon-chlorine bond.[1] Consequently, bromoacetyl pyrrole derivatives are significantly more reactive towards nucleophiles than their chloroacetyl counterparts. This heightened reactivity translates to faster reaction rates and often allows for milder reaction conditions when targeting nucleophilic residues in biological systems, such as the thiol group of cysteine or the amine group of lysine.
Data Presentation: Reactivity Comparison
While specific kinetic data for the nucleophilic substitution of chloroacetyl and bromoacetyl pyrrole derivatives are not extensively reported under identical conditions in publicly available literature, the relative reactivity can be reliably inferred from studies on analogous α-halo ketones. The data presented below, based on reactions of similar electrophiles, illustrates the expected trend in reactivity.
| Electrophile | Nucleophile | Solvent | Relative Rate Constant (k_rel) | Approximate Yield (%) | Reference |
| 2-Chloroacetyl-N-methylpyrrole | Piperidine | Acetonitrile | 1 | ~70-80% (estimated) | General Knowledge |
| 2-Bromoacetyl-N-methylpyrrole | Piperidine | Acetonitrile | >10 | >95% (estimated) | General Knowledge |
| 2-Chloroacetophenone | Piperidine | Methanol | 1 | 85 | Fictional Example |
| 2-Bromoacetophenone | Piperidine | Methanol | ~50 | 98 | Fictional Example |
Note: The data for pyrrole derivatives are estimations based on established principles of chemical reactivity. The data for acetophenone derivatives are illustrative examples derived from typical kinetic studies of α-halo ketones to provide a quantitative perspective.
Experimental Protocols
Detailed methodologies are crucial for the synthesis of these reactive intermediates and for their subsequent application in nucleophilic substitution reactions.
Protocol 1: Synthesis of 2-Chloroacetyl-N-methylpyrrole
This procedure describes the Friedel-Crafts acylation of N-methylpyrrole with chloroacetyl chloride.
Materials:
-
N-methylpyrrole
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of N-methylpyrrole (1.0 eq) in anhydrous DCM under an inert atmosphere at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.
-
Add aluminum chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloroacetyl-N-methylpyrrole.
Protocol 2: Synthesis of 2-Bromoacetyl-N-methylpyrrole
This procedure outlines the Friedel-Crafts acylation of N-methylpyrrole using bromoacetyl bromide.
Materials:
-
N-methylpyrrole
-
Bromoacetyl bromide
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Follow the same procedure as for the synthesis of 2-chloroacetyl-N-methylpyrrole, substituting bromoacetyl bromide (1.1 eq) for chloroacetyl chloride.
-
Due to the higher reactivity of bromoacetyl bromide, the reaction may proceed faster; monitor closely by TLC.
-
Perform the workup and purification as described in Protocol 1 to yield 2-bromoacetyl-N-methylpyrrole.
Protocol 3: Nucleophilic Substitution with Piperidine
This protocol provides a general method for comparing the reactivity of the synthesized haloacetyl pyrroles with an amine nucleophile.
Materials:
-
2-Chloroacetyl-N-methylpyrrole or 2-Bromoacetyl-N-methylpyrrole
-
Piperidine
-
Acetonitrile
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
In separate reaction vials, dissolve 2-chloroacetyl-N-methylpyrrole (1.0 eq) and 2-bromoacetyl-N-methylpyrrole (1.0 eq) in acetonitrile.
-
To each solution, add piperidine (1.2 eq) at room temperature with stirring.
-
Monitor the progress of each reaction by TLC or LC-MS at regular time intervals (e.g., 5, 15, 30, and 60 minutes).
-
Upon completion, concentrate the reaction mixtures under reduced pressure.
-
Analyze the crude products by ¹H NMR to determine the conversion and yield of the corresponding 2-(2-(piperidin-1-yl)acetyl)-N-methylpyrrole. The relative rates of reaction can be inferred from the time required for complete consumption of the starting material.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Comparative reactivity of bromoacetyl and chloroacetyl pyrroles.
Caption: Workflow for covalent labeling of a target protein.
References
A Comparative Guide to the Validation of Analytical Methods for 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental data. This guide provides a comparative overview of analytical techniques suitable for the characterization and quantification of the pharmaceutical intermediate, 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde. As no specific validated methods for this compound are publicly available, this guide draws upon established methodologies for structurally similar compounds, including pyrrole derivatives, aromatic aldehydes, and halogenated organic compounds.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the typical performance characteristics of various analytical methods applicable to the analysis of this compound. These values are representative and would require experimental verification for this specific analyte.
| Analytical Technique | Typical Application | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| RP-HPLC-UV | Quantification of the main component and impurities | 0.25 - 50 | 0.01 - 0.10 | 0.05 - 0.30 | 98 - 102 | < 2 |
| GC-MS | Identification and quantification of volatile impurities and residual solvents | 0.1 - 10 | 0.01 - 0.05 | 0.03 - 0.15 | 95 - 105 | < 5 |
| UV-Vis Spectrophotometry | Quantification of the main component | 1 - 50 | 0.1 - 1.0 | 0.3 - 3.0 | 97 - 103 | < 3 |
| FTIR Spectroscopy | Identification and structural confirmation | Not applicable for quantification in this context | Not applicable | Not applicable | Not applicable | Not applicable |
| ¹H NMR Spectroscopy | Structural elucidation and purity assessment | Concentration dependent | Not typically used for trace quantification | Not typically used for trace quantification | > 95% (for purity) | < 1 (for relative quantification) |
| Ion Chromatography | Quantification of inorganic impurities (e.g., chloride) | 0.1 - 100 | 0.01 - 0.05 | 0.03 - 0.15 | 95 - 105 | < 5 |
| Elemental Analysis | Confirmation of elemental composition and purity | Not applicable | Not applicable | Not applicable | ± 0.4% of theoretical value | Not applicable |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general and would require optimization for the specific analysis of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
Objective: To quantify this compound and its process-related impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water (e.g., 50:50 v/v), with pH adjustment using phosphoric acid if necessary.[1][2] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., mobile phase) to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to a known concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standard solutions. Determine the concentration of the analyte in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile organic impurities and residual solvents.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for the analysis of polar and halogenated compounds (e.g., DB-WAX)
-
Data acquisition and processing software
Reagents:
-
High-purity carrier gas (e.g., Helium)
-
Suitable solvent for sample dissolution (e.g., Methanol, Dichloromethane)
Procedure:
-
Standard Solution Preparation: Prepare standard solutions of expected impurities and the analyte in a suitable solvent.
-
Sample Preparation: Dissolve a known amount of the sample in the chosen solvent. For the analysis of chloroacetyl chloride as a potential impurity, a derivatization step to a more stable compound like methyl 2-chloroacetate might be necessary.[3][4]
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: e.g., start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
Carrier gas flow: 1 mL/min
-
Ion source temperature: 230 °C
-
Mass range: m/z 40-400
-
-
Analysis: Inject the sample and standard solutions into the GC-MS system.
-
Identification and Quantification: Identify compounds based on their retention times and mass spectra by comparison with reference standards and spectral libraries. Quantify using an internal or external standard method.
UV-Visible Spectrophotometry
Objective: To perform a simple quantification of the main component.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Reagents:
-
Spectroscopic grade solvent (e.g., Methanol, Ethanol)
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the analyte and scan its absorbance from 200 to 400 nm to determine the λmax.
-
Standard Solution Preparation: Prepare a series of standard solutions of known concentrations.
-
Sample Preparation: Prepare a sample solution of a known concentration within the linear range of the assay.
-
Measurement: Measure the absorbance of the standard and sample solutions at the λmax.
-
Quantification: Create a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of the sample from this curve.
Mandatory Visualization
References
- 1. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. japsonline.com [japsonline.com]
Comparative Guide to In Vitro Enzyme Inhibition Assays of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro enzyme inhibition assays relevant to the study of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde analogs. Due to the limited availability of direct experimental data for this specific class of compounds, this document outlines potential enzyme targets and established assay methodologies based on the broader class of pyrrole derivatives and compounds bearing a reactive chloroacetyl group. The information herein is intended to serve as a foundational resource for designing and interpreting enzyme inhibition studies.
Introduction to this compound Analogs
Pyrrole-based compounds are a significant class of heterocyclic molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The presence of a 4-(2-chloroacetyl) group introduces an electrophilic center, suggesting a potential for these analogs to act as covalent inhibitors by forming a stable bond with nucleophilic residues (such as cysteine or histidine) in the active site of target enzymes. This covalent modification can lead to irreversible inhibition, a characteristic of interest in drug development.
Potential Enzyme Targets and Rationale
Based on the known activities of pyrrole derivatives and compounds with similar reactive moieties, the following enzyme classes are proposed as potential targets for this compound analogs:
-
Kinases: A broad family of enzymes that play crucial roles in cellular signaling pathways. Many heterocyclic compounds have been developed as kinase inhibitors for the treatment of cancer and other diseases.[2][3][4] The chloroacetyl group could potentially target cysteine residues present in the ATP-binding pocket of some kinases.
-
Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system. Pyrrole derivatives have been investigated as cholinesterase inhibitors for the potential treatment of neurodegenerative diseases like Alzheimer's.[5][6][7]
-
Pancreatic Lipase (PL): This enzyme is a target for anti-obesity drugs. Some natural and synthetic compounds, including heterocyclic derivatives, have shown inhibitory activity against pancreatic lipase.[8][9][10]
Comparative Analysis of In Vitro Enzyme Inhibition Assays
The following tables summarize hypothetical inhibitory data for a representative this compound analog (termed Analog A ) against the aforementioned enzyme targets. These values are illustrative and intended to provide a framework for comparison with alternative, well-characterized inhibitors.
Table 1: Kinase Inhibition Profile of Analog A
| Kinase Target | Analog A (IC50, µM) | Standard Inhibitor | Standard Inhibitor (IC50, µM) | Assay Principle |
| EGFR | 5.2 | Erlotinib | 0.02 | ATP consumption or substrate phosphorylation measurement |
| VEGFR2 | 8.9 | Sunitinib | 0.08 | ATP consumption or substrate phosphorylation measurement |
| p38 MAPK | 12.5 | SB203580 | 0.5 | ATP consumption or substrate phosphorylation measurement |
Table 2: Cholinesterase Inhibition Profile of Analog A
| Enzyme | Analog A (IC50, µM) | Standard Inhibitor | Standard Inhibitor (IC50, µM) | Assay Principle |
| Acetylcholinesterase (AChE) | 15.8 | Donepezil | 0.023 | Ellman's Reagent (DTNB) based colorimetric assay[7] |
| Butyrylcholinesterase (BChE) | 7.3 | Tacrine | 0.004 | Ellman's Reagent (DTNB) based colorimetric assay |
Table 3: Pancreatic Lipase Inhibition Profile of Analog A
| Enzyme | Analog A (IC50, µM) | Standard Inhibitor | Standard Inhibitor (IC50, µM) | Assay Principle |
| Pancreatic Lipase (PL) | 25.1 | Orlistat | 0.15 | p-nitrophenyl butyrate (pNPB) hydrolysis based colorimetric assay |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols can be adapted for the screening and characterization of this compound analogs.
Kinase Inhibition Assay (Generic Protocol)
-
Reagents: Kinase enzyme, substrate peptide, ATP, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™) using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagents: AChE enzyme, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer (pH 8.0), and test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the AChE enzyme and the test compound to the phosphate buffer.
-
Pre-incubate for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding a mixture of ATCI and DTNB.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.
-
-
Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is determined by comparing the rates of the test compounds to the control (no inhibitor). IC50 values are then calculated.
Pancreatic Lipase (PL) Inhibition Assay
-
Reagents: Porcine pancreatic lipase, p-nitrophenyl butyrate (pNPB) as the substrate, Tris-HCl buffer (pH 8.0), and test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the pancreatic lipase solution and the test compound to the Tris-HCl buffer.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the pNPB substrate solution.
-
Measure the increase in absorbance at 405 nm at regular intervals. The absorbance increases as pNPB is hydrolyzed to p-nitrophenol.
-
-
Data Analysis: Calculate the rate of the enzymatic reaction. The percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor. IC50 values are determined from the dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for in vitro enzyme inhibition assays and potential signaling pathways that could be modulated by this compound analogs.
Caption: General workflow for a typical in vitro enzyme inhibition assay.
The chloroacetyl group on the pyrrole scaffold suggests potential interaction with signaling pathways known to be regulated by covalent inhibitors. Key pathways to investigate include:
-
NF-κB Signaling Pathway: This pathway is central to inflammation and cell survival. Small molecules can inhibit this pathway at various points.[11][12][13][14]
-
PI3K/Akt Signaling Pathway: Crucial for cell proliferation, growth, and survival.[15][16][17][18][19]
-
MAPK Signaling Pathway: Involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis.[20][21][22][23][24]
Caption: Potential inhibition point in the NF-κB signaling pathway.
Caption: Potential inhibition point in the PI3K/Akt signaling pathway.
Caption: Potential inhibition point in the MAPK signaling pathway.
Conclusion
While direct experimental data on the enzyme inhibitory effects of this compound analogs is currently scarce in publicly available literature, this guide provides a framework for initiating such investigations. Based on the chemical structure, these compounds are promising candidates for the covalent inhibition of various enzymes, particularly kinases. The provided experimental protocols for kinase, cholinesterase, and pancreatic lipase assays offer robust starting points for in vitro screening. Furthermore, the exploration of their effects on key signaling pathways such as NF-κB, PI3K/Akt, and MAPK could reveal important insights into their mechanism of action and therapeutic potential. Further research, including synthesis of a compound library, systematic in vitro screening, and structure-activity relationship (SAR) studies, is warranted to fully elucidate the bioactivity of this class of molecules.
References
- 1. Acetylcholinesterase-Inhibiting Activity of Pyrrole Derivatives from a Novel Marine Gliding Bacterium, Rapidithrix thailandica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leveraging Natural Compounds for Pancreatic Lipase Inhibition via Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Molecule NF-κB Pathway Inhibitors in Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 18. cusabio.com [cusabio.com]
- 19. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 23. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 24. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
Structure-Activity Relationship of 4-Acyl-1H-Pyrrole Derivatives as cPLA2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-acyl-1H-pyrrole derivatives, with a focus on their inhibitory activity against cytosolic phospholipase A2 (cPLA2). While direct and extensive SAR studies on 4-acyl-1H-pyrrole-2-carbaldehydes are limited, this guide leverages a comprehensive study on structurally related (4-acylpyrrol-2-yl)alkanoic acids to elucidate the key structural determinants for potent cPLA2 inhibition. The data presented herein is crucial for the rational design of novel and selective anti-inflammatory agents.
Comparative Analysis of cPLA2 Inhibition
The following table summarizes the structure-activity relationships of a series of (4-acylpyrrol-2-yl)alkanoic acid derivatives as inhibitors of cytosolic phospholipase A2 (cPLA2). The lead compounds for this study were 3-(1,3,5-trimethyl-4-octadecanoylpyrrol-2-yl)propionic acid and (1,3,5-trimethyl-4-octadecanoylpyrrol-2-yl)acetic acid.[1] The inhibitory activities are presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the cPLA2 activity.
| Compound | R1 Substituent | R3 Substituent | R5 Substituent | 4-Acyl Chain | 2-Alkanoic Acid Chain | IC50 (µM)[1] |
| Lead Propionic Acid Derivative | CH3 | CH3 | CH3 | Octadecanoyl | Propionic acid | ~15 |
| Lead Acetic Acid Derivative | CH3 | CH3 | CH3 | Octadecanoyl | Acetic acid | ~15 |
| Optimized Inhibitor 1 | -(CH2)5COOH | CH3 | CH3 | Dodecanoyl | Propionic acid | 3.4 |
| Optimized Inhibitor 2 | -(CH2)8COOH | CH3 | CH3 | Dodecanoyl | Acetic acid | 3.3 |
| Effect of R1 Chain Length | ||||||
| -(CH2)3CH3 | CH3 | CH3 | Octadecanoyl | Propionic acid | > 100 | |
| -(CH2)4CH3 | CH3 | CH3 | Octadecanoyl | Propionic acid | > 100 | |
| -(CH2)5CH3 | CH3 | CH3 | Octadecanoyl | Propionic acid | Inactive | |
| Effect of Polar Group on R1 | ||||||
| -(CH2)5COOH | CH3 | CH3 | Dodecanoyl | Propionic acid | 3.4 | |
| -(CH2)8COOH | CH3 | CH3 | Dodecanoyl | Acetic acid | 3.3 | |
| Effect of R3 and R5 Substituents | ||||||
| CH3 | Benzyl | CH3 | Octadecanoyl | Acetic acid | ~15 | |
| CH3 | CH3 | Benzyl | Octadecanoyl | Acetic acid | ~20 | |
| CH3 | Dodecyl | CH3 | Octadecanoyl | Acetic acid | Enhancement of cPLA2 activity | |
| Parent Compound | H | H | H | Acetyl | Carbaldehyde | Inactive (in anticancer screen)[2] |
Key SAR Insights:
-
4-Acyl Chain: A long acyl chain is crucial for activity.
-
R1 Substituent: Simple alkyl chains longer than five or six carbons at the R1 position lead to a loss of inhibitory activity. However, introducing a terminal carboxylic acid group on the alkyl chain at R1 restores and even enhances potency.
-
2-Alkanoic Acid Moiety: Both acetic and propionic acid moieties at the 2-position are well-tolerated.
-
R3 and R5 Substituents: Small alkyl groups like methyl at the R3 and R5 positions are favorable. Replacing a methyl group with a larger benzyl group does not significantly alter activity, but a long alkyl chain like dodecyl leads to an undesirable enhancement of enzymatic activity.
-
Parent Carbaldehyde: The basic scaffold, 4-acetyl-1H-pyrrole-2-carbaldehyde, was found to be inactive in an anticancer screening, highlighting the importance of the specific substitutions for cPLA2 inhibitory activity.[2]
Experimental Protocols
Synthesis of 4-Acetyl-1H-pyrrole-2-carbaldehyde:
A one-pot Vilsmeier-Haack and subsequent Friedel-Crafts reaction is a common method for the synthesis of 4-acetyl-1H-pyrrole-2-carbaldehyde.[2]
-
Vilsmeier Reagent Formation: A solution of dimethylformamide in 1,2-dichloroethane is cooled in an ice bath. A solution of oxalyl chloride in 1,2-dichloroethane is added dropwise to the stirred solution. The resulting suspension is stirred at room temperature.
-
Pyrrole Addition: The suspension is cooled again in an ice bath, and a solution of pyrrole in 1,2-dichloroethane is added over a period of 10 minutes. The mixture is then stirred at room temperature.
-
Friedel-Crafts Acylation: To this solution, aluminum chloride is added, followed by the rapid addition of acetyl chloride at room temperature. The reaction mixture is stirred for several hours.
-
Work-up: The reaction is quenched by pouring it onto a mixture of ice and water. The pH is adjusted, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.[2]
Cytosolic Phospholipase A2 (cPLA2) Inhibition Assay:
The inhibitory activity of the compounds against cPLA2 is determined using intact bovine platelets.[1]
-
Platelet Preparation: Bovine blood is collected and centrifuged to obtain platelet-rich plasma. The platelets are then washed and resuspended in a suitable buffer.
-
Enzyme Assay: The platelet suspension is pre-incubated with the test compound or vehicle (control) for a specified time at 37°C.
-
Enzyme Activation: The cPLA2 enzyme is activated by adding a calcium ionophore, such as A23187.
-
Measurement of Arachidonic Acid Release: The reaction is stopped, and the amount of released radiolabeled arachidonic acid is quantified by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated by comparing the arachidonic acid release in the presence of the test compound to that of the control. The IC50 value is then determined from the dose-response curve.[1]
Visualizing the SAR Workflow
Caption: Workflow for the structure-activity relationship (SAR) study of cPLA2 inhibitors.
References
A Comparative Spectroscopic Analysis of Synthesized vs. Commercially Available 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for synthesized versus commercially available 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde. Due to the limited availability of published spectroscopic data for the title compound, this report utilizes data for the closely related analogue, 4-acetyl-1H-pyrrole-2-carbaldehyde, as a representative example of a synthesized 4-acyl-1H-pyrrole-2-carbaldehyde. This information is juxtaposed with typical spectroscopic data for the parent compound, pyrrole-2-carbaldehyde, which serves as a baseline for a commercially available starting material.
Spectroscopic Data Comparison
The following table summarizes the expected and reported spectroscopic data for the synthesized analogue and the commercially available parent compound. This comparative data is crucial for verifying the successful synthesis and purity of the target molecule.
| Spectroscopic Data | Synthesized 4-acetyl-1H-pyrrole-2-carbaldehyde (Analogue) | Commercially Available Pyrrole-2-carbaldehyde (Parent Compound) |
| ¹H NMR | Specific peak assignments would be determined from the spectrum of the synthesized product. | δ ~9.5 (s, 1H, CHO), ~7.2 (m, 1H, pyrrole-H), ~7.0 (m, 1H, pyrrole-H), ~6.3 (m, 1H, pyrrole-H), ~11.0 (br s, 1H, NH). |
| ¹³C NMR | Expected signals for carbonyl (C=O), pyrrole ring carbons, and methyl group. | δ ~180 (CHO), ~135 (pyrrole C-2), ~125 (pyrrole C-5), ~120 (pyrrole C-3), ~110 (pyrrole C-4). |
| Mass Spec (MS) | Expected molecular ion peak corresponding to C₇H₇NO₂ (m/z = 137.14). | Expected molecular ion peak corresponding to C₅H₅NO (m/z = 95.10). |
Experimental Protocols
Synthesis of 4-acetyl-1H-pyrrole-2-carbaldehyde (Analogue)
The synthesis of 4-acetyl-1H-pyrrole-2-carbaldehyde can be achieved via a one-pot Vilsmeier-Haack and subsequent Friedel-Crafts reaction[1].
Materials:
-
Pyrrole
-
Dimethylformamide (DMF)
-
Oxalyl chloride
-
1,2-dichloroethane
-
Aluminum chloride (AlCl₃)
-
Acetyl chloride
-
50% aqueous sodium hydroxide
-
Concentrated hydrochloric acid
-
Ethyl ether
-
Silica gel for column chromatography
Procedure: [1]
-
A solution of dimethylformamide (5.5 mmol) in 1,2-dichloroethane (10 ml) is cooled in an ice bath.
-
To the stirred and cooled solution, a solution of oxalyl chloride (5.5 mmol) in 1,2-dichloroethane (10 ml) is added over a period of 10 minutes.
-
The resulting suspension of a white solid is stirred at room temperature for 15 minutes.
-
The suspension is cooled in an ice bath, and a solution of pyrrole (5 mmol) in 1,2-dichloroethane (10 ml) is added over 10 minutes.
-
The light orange solution is then stirred for 15 minutes at room temperature.
-
Aluminum chloride (11 mmol) is added, followed by the rapid addition of acetyl chloride (5 mmol) at room temperature.
-
The mixture is stirred for 3 hours.
-
The reaction mixture is then poured into approximately 50 ml of ice and water.
-
50% aqueous sodium hydroxide (4 ml) is added, and the mixture is stirred rapidly for about 10 minutes.
-
The mixture is then made slightly acidic with concentrated hydrochloric acid.
-
The organic and aqueous layers are separated.
-
The aqueous layer is extracted with ethyl ether.
-
The combined organic extracts are washed with water, dried, filtered, and concentrated.
-
The final product is isolated by column chromatography on silica gel.
Spectroscopic Analysis
The synthesized product and the commercially available starting material would be subjected to the following spectroscopic analyses to confirm their identity and purity:
-
¹H NMR Spectroscopy: To determine the proton environment of the molecules.
-
¹³C NMR Spectroscopy: To identify the carbon framework.
-
Mass Spectrometry: To confirm the molecular weight.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and comparative analysis.
Caption: Workflow for synthesis and spectroscopic comparison.
References
Safety Operating Guide
Proper Disposal of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde: A Guide for Laboratory Professionals
Disclaimer: The following guidelines are based on the chemical properties of the constituent functional groups (a chlorinated organic compound, an aldehyde, and a pyrrole ring) and established best practices for laboratory chemical waste management. A specific Safety Data Sheet (SDS) for 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde was not located. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound possesses multiple functional groups that necessitate careful handling and disposal procedures. The chloroacetyl group classifies it as a chlorinated organic compound, the carbaldehyde group as an aldehyde, and the pyrrole ring as a heterocyclic aromatic compound.
Immediate Safety and Hazard Assessment
While a specific SDS is unavailable, the hazards can be inferred from related compounds like 1H-Pyrrole-2-carboxaldehyde.[1][2][3][4] Key potential hazards include:
-
Skin and eye irritation: Aldehydes and chlorinated compounds can cause significant irritation upon contact.[1][2][4]
-
Respiratory irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][2]
-
Reactivity: Aldehydes can be reactive with amines, strong acids, and oxidizing agents.[5]
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment should be worn:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. |
Disposal Procedures
The recommended disposal procedure involves segregation and collection for incineration by a licensed hazardous waste disposal company. Chlorinated organic wastes are typically expensive to dispose of and require high-temperature incineration.[6]
Step 1: Waste Segregation
-
Do not mix this compound waste with non-halogenated organic waste.[7]
-
Keep it separate from other incompatible waste streams, such as strong acids, bases, and oxidizing agents.[5]
Step 2: Waste Collection
-
Solid Waste:
-
Collect un-dissolved this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled, and sealable hazardous waste container for chlorinated organic solids.[5]
-
-
Liquid Waste:
-
If dissolved in a solvent, collect the solution in a designated, clearly labeled, and sealable hazardous waste container for chlorinated organic liquids.
-
Indicate the full chemical name and approximate concentration on the waste label.
-
Step 3: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
Ensure the container is kept closed except when adding waste.[5]
-
Provide secondary containment for liquid waste containers to prevent spills.[5]
Step 4: Arrange for Pickup
-
Once the waste container is full (around 75-80% capacity) or when the waste is ready for disposal, contact your institution's EHS or hazardous waste management department to arrange for pickup.[5]
Spill Management
In the event of a spill, prioritize safety:
-
Small Spill:
-
Large Spill:
-
Evacuate the immediate area.
-
Contact your institution's EHS department or emergency response team.
-
On-site Treatment (Not Generally Recommended)
While some aldehydes can be neutralized before disposal, this is not recommended for this compound without specific guidance from your EHS department.[8][9][10][11] The presence of the chloroacetyl group complicates this process, and improper neutralization could lead to the generation of other hazardous byproducts.
Disposal Workflow
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. otago.ac.nz [otago.ac.nz]
- 7. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 8. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 9. Environmental Health & Safety: Occupational Safety: High Level Disinfectants: Disposal Protocol [safety.rochester.edu]
- 10. wastewise.com [wastewise.com]
- 11. archtechnochem.com [archtechnochem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde, a chemical compound that demands rigorous safety protocols. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of its constituent functional groups—the pyrrole-2-carbaldehyde core and the highly reactive 2-chloroacetyl group—as well as data from structurally similar molecules. The chloroacetyl moiety, in particular, designates this compound as a potential lachrymator and a reactive alkylating agent, necessitating stringent handling procedures to ensure personnel safety and experimental integrity.
Immediate Safety Concerns and Hazard Summary
Based on available data for analogous compounds, this compound is anticipated to be a hazardous substance. A safety data sheet for a similar compound, 2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone, indicates that it causes severe skin burns, eye damage, and respiratory irritation. The presence of the chloroacetyl group suggests the compound is likely a lachrymator, causing tearing and irritation to the eyes and respiratory tract. Furthermore, chloroacetyl compounds can react violently with water, highlighting the need for careful handling and storage.
Anticipated Hazards:
-
Skin Corrosion/Irritation: Likely to cause severe skin burns and irritation upon contact.
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.
-
Lachrymator: Expected to cause irritation and tearing of the eyes.
-
Reactivity: May react with water and other nucleophiles.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles with side-shields and a full-face shield. | Double-gloving with chemically impermeable gloves (e.g., Nitrile). Inspect gloves for integrity before use. | A flame-retardant and chemically resistant lab coat, worn fully buttoned. | A NIOSH-approved respirator is recommended if dust formation is likely or if not handled within a certified chemical fume hood. |
| Solution Preparation and Transfers | Tightly fitting safety goggles with side-shields and a full-face shield. | Double-gloving with chemically impermeable gloves (e.g., Nitrile). Change gloves immediately if contaminated. | A flame-retardant and chemically resistant lab coat. Consider a chemical-resistant apron. | Work should be conducted in a certified chemical fume hood. |
| Reaction Quenching and Work-up | Tightly fitting safety goggles with side-shields and a full-face shield. | Double-gloving with chemically impermeable gloves (e.g., Nitrile). | A flame-retardant and chemically resistant lab coat and a chemical-resistant apron. | All operations must be performed in a certified chemical fume hood. |
| Spill Cleanup | Tightly fitting safety goggles with side-shields and a full-face shield. | Heavy-duty, chemically resistant gloves (e.g., Butyl rubber). | A chemically resistant, disposable suit or coveralls. | A full-facepiece respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA). |
Experimental Protocols: Safe Handling and Disposal
Adherence to a strict, step-by-step operational plan is essential for minimizing exposure risk and ensuring a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Wear appropriate PPE during inspection.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong oxidizing agents, and bases. The container should be tightly sealed.
Handling and Use
-
Controlled Environment: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment: Always wear the appropriate PPE as outlined in the table above.
-
Spill Prevention: Use a contained work area (e.g., a tray) within the fume hood to contain any potential spills.
-
Avoid Incompatibilities: Keep the compound away from water and other incompatible materials to prevent vigorous reactions.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Decontamination and Disposal
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.
-
Waste Collection: Collect all waste materials, including contaminated gloves, pipette tips, and empty containers, in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Decontamination of Surfaces: Decontaminate work surfaces within the fume hood after each use. Use a suitable deactivating solution if available, or wipe down the area with a solvent-soaked cloth (e.g., ethanol), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Spill Response: In the event of a spill, evacuate the immediate area. For small spills within a fume hood, use an inert absorbent material to contain the spill. For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact the institution's emergency response team. Do not attempt to clean up a large spill without appropriate training and PPE.
-
Waste Disposal: Dispose of all hazardous waste in accordance with institutional, local, and national regulations. Do not dispose of this chemical down the drain.
Visualizing Safety Protocols
To further clarify the procedural steps for safe handling and PPE selection, the following diagrams have been generated.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for selecting appropriate PPE based on the handling task.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
